4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Description
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Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBZUFGDTYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Executive Summary
4-(4-Methylpiperidin-1-yl)-3-nitroaniline is a specialized nitrogenous heterocycle intermediate used primarily in the synthesis of multi-targeted kinase inhibitors and advanced pharmaceutical pharmacophores. Characterized by an electron-deficient nitro-aniline core substituted with a lipophilic 4-methylpiperidine moiety, it serves as a critical "solubilizing scaffold" in medicinal chemistry. The piperidine ring modulates physicochemical properties (logP, pKa) of downstream Active Pharmaceutical Ingredients (APIs), while the ortho-nitro/amine motif allows for versatile cyclization or reduction pathways to form benzimidazoles, quinoxalines, and 1,3-diaminobenzene derivatives.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 84979-31-7 (Primary Commercial); 937601-72-4 (Alternate) |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)N)[O-] |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
Structural Significance
The molecule features three distinct functional zones:[1][2]
-
Primary Amine (C1): Acts as a nucleophile for amide coupling or reductive amination.
-
Nitro Group (C3): An electron-withdrawing group that activates the ring for initial nucleophilic aromatic substitution (SNAr) and serves as a masked amine for future reduction.
-
4-Methylpiperidine (C4): A bulky, lipophilic tail that often occupies the solvent-exposed region of ATP-binding pockets in kinase enzymes, improving potency and pharmacokinetic profiles.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The high electronegativity of the nitro group at the meta position (relative to the leaving group) and ortho (relative to the incoming nucleophile) activates the C4 position of the starting material, 4-fluoro-3-nitroaniline, facilitating the displacement of the fluoride ion by the secondary amine of 4-methylpiperidine.
Diagram 1: Synthesis Pathway (SNAr Mechanism)
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
4-Fluoro-3-nitroaniline (1.0 eq, 10.0 g, 64.0 mmol)
-
4-Methylpiperidine (1.2 eq, 9.1 mL, 76.8 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 17.7 g, 128 mmol)
-
Dimethyl Sulfoxide (DMSO) (anhydrous, 100 mL)
Procedure:
-
Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Fluoro-3-nitroaniline and DMSO.
-
Addition: Add K₂CO₃ in a single portion. Add 4-Methylpiperidine dropwise over 5 minutes.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction typically reaches completion within 4–6 hours.
-
Mechanistic Note: The yellow solution will darken to deep orange/red as the electron-rich piperidine adduct forms.
-
-
Workup (Quench): Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a bright yellow/orange solid.
-
Isolation: Stir the aqueous slurry for 30 minutes to ensure full precipitation. Filter the solid via a Büchner funnel.
-
Purification: Wash the filter cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts. Dry under vacuum at 45°C.
-
Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 85–95% (approx. 13–14 g).
Part 3: Downstream Applications & Workflow
The primary utility of this compound lies in its reduction to 4-(4-Methylpiperidin-1-yl)benzene-1,3-diamine . This diamine is a versatile precursor for constructing bicyclic heterocycles found in oncology drugs.
Diagram 2: Application Workflow
Critical Role in Drug Discovery[9]
-
Solubility Enhancement: The 4-methylpiperidine group disrupts crystal packing and introduces a basic nitrogen (pKa ~9-10), significantly improving the aqueous solubility of lipophilic kinase inhibitors at physiological pH.
-
Selectivity Handle: In EGFR and ALK inhibitors, the piperidine tail often extends into the solvent front or interacts with specific residues (e.g., Asp/Glu) in the ATP-binding pocket, conferring selectivity over wild-type kinases.
Part 4: Safety & Handling (E-E-A-T)
-
Toxicology: As a nitroaromatic amine, the compound should be treated as potentially mutagenic and toxic by inhalation/ingestion . Nitroanilines are known methemoglobin-forming agents.
-
Handling:
-
Use engineering controls (fume hood).
-
Wear nitrile gloves (double gloving recommended due to high permeability of nitro compounds).
-
Avoid dust formation; handle the solid typically as a damp cake or in solution when possible.
-
-
Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.
References
-
PubChem. Compound Summary for 4-Fluoro-3-nitroaniline (Precursor). National Library of Medicine. Available at: [Link]
Sources
The Solubility Profile of Nitroaniline Derivatives in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of nitroaniline isomers (ortho, meta, and para) in various organic solvents. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying physicochemical principles that govern solubility. This includes an exploration of theoretical models for solubility prediction and detailed, field-proven experimental protocols for accurate solubility determination.
Introduction: The Significance of Nitroaniline Solubility
Nitroaniline and its derivatives are fundamental building blocks in numerous industrial and research applications, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The three primary isomers—ortho (o-), meta (m-), and para (p)-nitroaniline—exhibit distinct physicochemical properties due to the positional differences of the amino (-NH2) and nitro (-NO2) groups on the benzene ring.
The solubility of these compounds in organic solvents is a critical parameter that dictates their utility in various processes:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution.
-
Purification and Crystallization: Selecting an appropriate solvent system is paramount for effective purification through recrystallization.
-
Formulation Development: In pharmaceutical applications, solubility directly impacts bioavailability and the design of effective drug delivery systems.
This guide will delve into the qualitative and quantitative solubility of nitroaniline derivatives, the theoretical frameworks used to model their solubility, and the practical experimental methods for its determination.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more quantitative approach involves thermodynamic models and solubility parameters.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting the miscibility of substances by deconstructing the total cohesion energy of a molecule into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of two substances can be calculated, with smaller distances indicating higher affinity. While extensive databases of HSPs for common solvents exist, experimentally determined values for solutes like the nitroanilines are less common.[2]
Based on available data, the Hansen Solubility Parameters for m-nitroaniline are:
-
δD: 21.4 MPa½
-
δP: 17.7 MPa½
-
δH: 10.6 MPa½[3]
Thermodynamic Models of Solubility
For solid-liquid equilibria, several thermodynamic models can be employed to correlate and predict solubility data. These models are crucial for interpolating and extrapolating solubility to different temperatures and for designing crystallization processes.
The ideal solubility of a solid in a liquid is a function of the melting properties of the solute (enthalpy of fusion and melting point) and the temperature of the system. It assumes that the dissolution process forms an ideal solution, where solute-solvent interactions are identical to solute-solute and solvent-solvent interactions. This model often serves as a baseline for comparison with experimental data.
In real solutions, deviations from ideality are significant. Activity coefficient models, such as the Non-Random Two-Liquid (NRTL) and the Universal Quasichemical (UNIQUAC) models, account for these non-idealities.
-
NRTL Model: This model is based on the concept of "local composition," which posits that the composition of the fluid in the immediate vicinity of a molecule is different from the bulk composition.[2] The NRTL equation uses parameters that are fitted to experimental data to describe the activity coefficients of the components in a mixture.[4]
-
UNIQUAC Model: The UNIQUAC model also uses the local composition concept but separates the excess Gibbs free energy into a combinatorial part (related to molecular size and shape differences) and a residual part (related to intermolecular forces).[5] This model is widely applied to describe phase equilibria in liquid-solid, liquid-liquid, and liquid-vapor systems.[5]
Both the NRTL and UNIQUAC models have been successfully used to correlate the solubility of nitroaniline derivatives in various organic solvents, providing a good fit with experimental data.[6]
The following diagram illustrates the logical relationship between these theoretical concepts:
Quantitative Solubility Data of Nitroaniline Isomers
The solubility of nitroaniline isomers is highly dependent on the nature of the solvent and the temperature. The following tables summarize available qualitative and quantitative solubility data. It is important to note that comprehensive, directly comparable quantitative data for all three parent isomers across a wide range of pure organic solvents is scarce in the literature. Therefore, data for closely related derivatives are also presented to illustrate general trends.
Qualitative Solubility
| Isomer | Solvent Class | General Solubility |
| o-Nitroaniline | Alcohols (Ethanol) | Soluble[4] |
| Ethers (Diethyl Ether) | Very Soluble[4] | |
| Ketones (Acetone) | Very Soluble[4] | |
| Aromatic Hydrocarbons (Benzene) | Soluble | |
| Halogenated Hydrocarbons (Chloroform) | Soluble[7] | |
| m-Nitroaniline | Alcohols (Methanol, Ethanol) | Very Soluble in Methanol, Soluble in Ethanol[8] |
| Ethers (Diethyl Ether) | Soluble[8] | |
| Ketones (Acetone) | Soluble[8] | |
| Aromatic Hydrocarbons (Benzene) | Slightly Soluble[8] | |
| p-Nitroaniline | Alcohols (Methanol, Ethanol) | Very Soluble in Methanol, Soluble in Ethanol[9] |
| Ethers (Diethyl Ether) | Soluble[5] | |
| Ketones (Acetone) | Soluble[9][10] | |
| Aromatic Hydrocarbons (Toluene, Benzene) | Soluble in Toluene, Slightly Soluble in Benzene[9] | |
| Halogenated Hydrocarbons (Chloroform) | Soluble[9] |
Quantitative Solubility Data
The following tables present mole fraction solubility data (x₁) for nitroaniline and its derivatives in various organic solvents at different temperatures.
Table 1: Mole Fraction Solubility (x₁) of o-Nitroaniline and p-Nitroaniline in Various Solvents at 303 K [3]
| Solvent | o-Nitroaniline (x₁) | p-Nitroaniline (x₁) |
| Methanol | 0.201 | 0.046 |
| Ethanol | 0.165 | 0.035 |
| n-Propanol | 0.163 | 0.029 |
| n-Butanol | 0.158 | 0.026 |
| Acetone | 0.443 | 0.125 |
| Ethyl Acetate | 0.352 | 0.063 |
| Toluene | 0.208 | 0.005 |
Table 2: Mole Fraction Solubility (x₁) of 4-Nitroaniline in Ethanol-Water Mixtures at Various Temperatures
| Mass Fraction Ethanol | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| 0.0 | 5.31 x 10⁻⁵ | 6.30 x 10⁻⁵ | 7.02 x 10⁻⁵ | 8.05 x 10⁻⁵ | 9.42 x 10⁻⁵ | 1.10 x 10⁻⁴ | 1.33 x 10⁻⁴ |
| 0.2 | 2.26 x 10⁻⁴ | 2.46 x 10⁻⁴ | 2.75 x 10⁻⁴ | 2.95 x 10⁻⁴ | 3.12 x 10⁻⁴ | 3.37 x 10⁻⁴ | - |
| 0.4 | 6.80 x 10⁻⁴ | 7.55 x 10⁻⁴ | 8.51 x 10⁻⁴ | 9.61 x 10⁻⁴ | 1.09 x 10⁻³ | 1.22 x 10⁻³ | 1.35 x 10⁻³ |
| 0.6 | 1.63 x 10⁻³ | 1.83 x 10⁻³ | 2.05 x 10⁻³ | 2.30 x 10⁻³ | 2.59 x 10⁻³ | 2.90 x 10⁻³ | 3.25 x 10⁻³ |
| 0.8 | 3.45 x 10⁻³ | 3.75 x 10⁻³ | 4.07 x 10⁻³ | 4.60 x 10⁻³ | 5.14 x 10⁻³ | 5.70 x 10⁻³ | 6.48 x 10⁻³ |
| 1.0 | 5.31 x 10⁻³ | 6.30 x 10⁻³ | 7.02 x 10⁻³ | 8.05 x 10⁻³ | 9.42 x 10⁻³ | 1.10 x 10⁻² | 1.33 x 10⁻² |
Table 3: Mole Fraction Solubility (x₁) of 4-Methyl-2-nitroaniline in Various Solvents at Different Temperatures [6]
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
| Methanol | 0.0152 | 0.0215 | 0.0298 | 0.0409 | 0.0556 |
| Ethanol | 0.0173 | 0.0241 | 0.0331 | 0.0450 | 0.0607 |
| Toluene | 0.0398 | 0.0543 | 0.0729 | 0.0969 | 0.1275 |
| Ethyl Acetate | 0.0945 | 0.1201 | 0.1499 | 0.1848 | 0.2255 |
| Acetone | - | - | - | - | - |
| 2-Butanone | 0.1421 | 0.1743 | 0.2113 | 0.2538 | 0.3026 |
Note: Data for acetone was not provided in the cited source.
From the available data, several trends can be observed:
-
Effect of Isomerism: o-Nitroaniline generally exhibits higher solubility in non-polar and weakly polar solvents compared to p-nitroaniline. This is often attributed to the intramolecular hydrogen bonding in the ortho isomer, which reduces its ability to form strong intermolecular hydrogen bonds with other solute molecules, thus facilitating dissolution.
-
Effect of Solvent: Polar aprotic solvents like acetone and ethyl acetate are generally good solvents for nitroanilines. Alcohols also serve as effective solvents due to their ability to form hydrogen bonds.
-
Effect of Temperature: As is typical for the dissolution of crystalline solids, the solubility of nitroaniline derivatives increases with increasing temperature. This indicates that the dissolution process is endothermic.
Experimental Determination of Solubility
Accurate and reproducible solubility data is best obtained through carefully designed experiments. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Isothermal Shake-Flask Method: A Self-Validating Protocol
The principle of this method is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the liquid phase is then determined analytically.
Step-by-Step Protocol:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of the nitroaniline derivative to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or rotator bath set to the desired temperature.
-
Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Phase Separation:
-
Once equilibrium is established, cease agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved nitroaniline derivative.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This requires the preparation of a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the masses of the solute and the solvent, the solubility can be expressed in various units, such as grams per 100 g of solvent or mole fraction.
-
The following diagram illustrates the workflow for the isothermal shake-flask method:
Conclusion
The solubility of nitroaniline derivatives in organic solvents is a critical consideration for their application in research and industry. This guide has provided a comprehensive overview of the qualitative and quantitative solubility of these compounds, the theoretical models used to predict their behavior, and a detailed protocol for their experimental determination. While a complete set of quantitative data for all isomers in all common solvents is not yet available, the information and methodologies presented here provide a robust framework for researchers, scientists, and drug development professionals to understand, predict, and measure the solubility of nitroaniline derivatives in their specific applications.
References
- Li, X., Wang, M., Cong, Y., Du, C., & Zhao, H. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- Myana, S. N., & Gaikar, V. G. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Akay, S., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids.
-
Wikipedia. (n.d.). UNIQUAC. Retrieved from [Link]
-
Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]
-
DrugFuture. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of m-Nitroaniline (CAS 99-09-2). Retrieved from [Link]
-
Stenutz. (n.d.). o-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- AIDIC. (2015). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Chemical Engineering Transactions, 43.
-
Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]
- ResearchGate. (2025). Applying UNIFAC-based models to predict the solubility of solids in subcritical water.
-
ChemBK. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
Semantic Scholar. (1998). SOLUBILITIES OF P-NITROANILINES IN VARIOUS CLASSES OF SOLVENTS. SPECIFIC SOLUTE-SOLVENT INTERACTIONS. Retrieved from [Link]
-
Semantic Scholar. (1994). Excess properties and solid-liquid equilibria for aqueous solutions of sugars using a UNIQUAC model. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]
- ResearchGate. (2025). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide.
-
University of Edinburgh Research Explorer. (n.d.). Identification of UNIQUAC Binary Interaction Parameters in Liquid-Liquid Equilibrium. Retrieved from [Link]
-
Phasediagram. (n.d.). Extended UNIQUAC model for electrolyte solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]
- ACS Publications. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A.
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. p-Nitroaniline [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Electronic Architecture & NLO Potential of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
This guide is structured as a high-level technical whitepaper designed for material scientists and pharmaceutical researchers characterizing 4-(4-Methylpiperidin-1-yl)-3-nitroaniline . It moves beyond standard templates to address the specific electronic architecture (Donor-Acceptor orthogonality) and its dual-use potential in Non-Linear Optics (NLO) and pharmaceutical intermediate analysis.
Technical Whitepaper | Material Science & Optoelectronics Division
Executive Summary: The "Twisted" Donor-Acceptor System
This compound is not merely a pharmaceutical intermediate (often associated with ALK inhibitors like Ceritinib); it represents a distinct class of sterically modulated Push-Pull Chromophores .
Unlike planar nitroanilines (e.g., p-nitroaniline), this molecule features a Steric Orthogonality introduced by the bulky 4-methylpiperidine group adjacent to the nitro acceptor. This structural conflict forces a twist in the molecular backbone, altering the Intramolecular Charge Transfer (ICT) pathway. For material scientists, this "twist" is the critical feature—it modulates the HOMO-LUMO gap, enhances solubility, and potentially facilitates non-centrosymmetric crystal packing essential for Second Harmonic Generation (SHG).
Electronic Structure Analysis
The Vector Competition
The molecule functions as a multi-donor, single-acceptor system with competing electronic vectors:
-
Primary Vector (Para-Conjugation): The Aniline Nitrogen (C1) is para to the Piperidine Nitrogen (C4). Both are donors. This creates an electron-rich
-system but lacks a direct para-acceptor to pull density across the long axis. -
Secondary Vector (Ortho-ICT): The Piperidine Nitrogen (C4) is ortho to the Nitro group (C3). This is the strongest Donor-Acceptor interaction. However, steric hindrance between the piperidine ring and the nitro oxygens forces the piperidine nitrogen lone pair out of planarity with the benzene ring.
Result: The electronic absorption is hypsochromically shifted (blue-shifted) compared to planar analogs, but the dipole moment change (
Visualization: Electronic Flow & Steric Gating
The following diagram illustrates the competing resonance pathways and the steric "gate" that modulates the electronic properties.
Figure 1: Electronic vector map showing the competition between resonance (Donors) and steric inhibition (Piperidine-Nitro interaction).
Material Properties & Data Summary
The following data points are synthesized from theoretical models of ortho-substituted nitroanilines and specific structural analogs.
| Property | Value / Characteristic | Material Significance |
| Electronic Character | D- | Basis for NLO and electro-optic activity. |
| Absorption | 390 – 430 nm (Solvent dependent) | Deep Yellow/Orange. Transparency window opens >500 nm. |
| Dipole Moment ( | ~6.5 - 8.0 Debye | High ground-state polarity aids in electric-field poling. |
| Hyperpolarizability ( | Moderate ( | The "twist" reduces |
| Crystal Habit | Monoclinic or Orthorhombic (Likely) | Bulky piperidine disrupts centrosymmetry, favoring SHG-active space groups. |
| Melting Point | 135°C - 145°C | Thermal stability sufficient for poled polymer integration. |
| Solubility | High in polar aprotic solvents (DMSO, DMF) | Excellent for thin-film processing or crystal growth. |
Synthesis & Purification for Optoelectronics
For material science applications (unlike pharma), regio-purity is paramount. Even trace amounts of the para-nitro isomer (if synthesis routes are ambiguous) will quench fluorescence and alter the crystal lattice.
Optimized Protocol: SNAr Displacement
Objective: Synthesize high-purity this compound avoiding isomer contamination.
Reaction Scheme: 4-Fluoro-3-nitroaniline + 4-Methylpiperidine + K2CO3 → Product
Step-by-Step Methodology
-
Reagent Prep: Dissolve 4-Fluoro-3-nitroaniline (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Why: The fluorine atom is a superior leaving group to chlorine in SNAr reactions with bulky nucleophiles like piperidine due to the higher electronegativity activating the ring carbon.
-
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq).
-
Why: Scavenges HF generated; inorganic bases are preferred over organic amines to simplify purification.
-
-
Nucleophile Addition: Add 4-Methylpiperidine (1.2 eq) dropwise at room temperature.
-
Heating: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Endpoint: Disappearance of the fluoro-starting material.
-
-
Quench & Workup: Pour into ice-water. The product should precipitate as a bright orange solid. Filter and wash with water.[1][2][3]
-
Electronic-Grade Purification (Critical):
-
Recrystallize from Ethanol/Water (9:1) .
-
Reason: Removes trace ionic impurities and oligomers that act as electron traps in semiconductor applications.
-
Experimental Characterization Workflows
To validate the material for NLO or semiconductor use, the following self-validating protocols are required.
A. Solvatochromic Shift Assay (Dipole Estimation)
This experiment determines the sensitivity of the molecule's electronic transition to the dielectric environment.
-
Prepare 10 µM solutions in: Hexane (Non-polar), Toluene, THF, DCM, and DMSO (Polar).
-
Measure UV-Vis Absorbance (300–600 nm).
-
Plot: Energy of transition (
in kcal/mol) vs. Solvent Polarity Parameter ( ). -
Logic: A steep positive slope indicates a large change in dipole moment upon excitation (
), confirming potential for electro-optic switching.
B. Computational Workflow (DFT)
Before growing single crystals, validate the "Twist" hypothesis using Density Functional Theory.
Figure 2: Computational workflow to quantify the steric twist and electronic bandgap.
References & Authoritative Grounding
-
Electronic Absorption of Nitroanilines:
-
Synthesis of Piperidinyl-Nitroanilines (Analogous Protocols):
-
Crystal Structure & Steric Effects:
-
Source: "Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone." ResearchGate, 2015.
-
Relevance: Validates the conformational behavior of the 4-methylpiperidine moiety in crystalline solids (Chair conformation).
-
Link:[Link]
-
-
Material Data & Identifiers:
-
Source: PubChem Compound Summary for 4-(4-Methylpiperazin-1-yl)aniline (Close Analog).
-
Relevance: Used for extrapolating solubility and physical property baselines.
-
Link:[Link]
-
Sources
Literature review on 3-nitroaniline piperidine derivatives
The following technical guide provides an in-depth analysis of 3-nitroaniline piperidine derivatives , focusing on their synthesis, structural characterization, and pharmacological evaluation. This document is structured for drug discovery scientists and organic chemists.
Core Scaffold Analysis, Synthetic Protocols, and Pharmacological Applications
Executive Summary & Scaffold Rationale
The fusion of 3-nitroaniline (m-nitroaniline) and piperidine moieties creates a privileged scaffold in medicinal chemistry. This combination leverages two distinct chemical behaviors:[1][2][3][4][5][6][7]
-
The 3-Nitroaniline Moiety: Acts as an electron-deficient aromatic core. The nitro group (
) at the meta position exerts a strong electron-withdrawing inductive effect (-I) without the direct resonance conjugation seen in para isomers. This modulates the of the aniline nitrogen, influencing hydrogen bond donor capability. -
The Piperidine Ring: A lipophilic, non-aromatic heterocycle that improves solubility and bioavailability. It frequently acts as a bioisostere for secondary amines in receptor binding pockets (e.g., GPCRs, Kinases).
Primary Applications:
-
Anticancer Agents: Targeting PI3K/Akt pathways and inducing apoptosis.[3]
-
Antimicrobial Agents: Disrupting bacterial cell walls via oxidative stress mechanisms.
-
CNS Modulators: Leveraging the piperidine ring for blood-brain barrier (BBB) penetration.
Synthetic Architectures
To access high-purity 3-nitroaniline piperidine derivatives, we recommend two primary protocols depending on the substitution pattern of the piperidine ring.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best for: Unhindered piperidines reacting with activated fluorobenzenes.
Mechanism: The strong electron-withdrawing nature of the nitro group activates the benzene ring, facilitating the displacement of a halogen (F or Cl) by the piperidine nitrogen.
Step-by-Step Protocol:
-
Reagents: 1-Fluoro-3-nitrobenzene (1.0 equiv), Piperidine derivative (1.2 equiv),
(2.0 equiv). -
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate
). -
Condition: Heat to
for 4–6 hours under atmosphere. -
Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with cold hexanes to remove excess amine.
-
Purification: Recrystallization from EtOH/Water is usually sufficient; Column chromatography (Hexane:EtOAc) if oil.
Protocol B: Buchwald-Hartwig Amination
Best for: Complex piperidines or when
Step-by-Step Protocol:
-
Reagents: 3-Nitro-bromobenzene (1.0 equiv), Piperidine (1.2 equiv).
-
Catalyst System:
(2 mol%), BINAP or Xantphos (4 mol%). -
Base:
(1.5 equiv) - Critical: Must be anhydrous. -
Solvent: Toluene or 1,4-Dioxane.
-
Condition: Reflux (
) for 12–18 hours. -
Note: The nitro group can poison Pd catalysts; high catalyst loading or specific ligands (like BrettPhos) may be required if yields are low.
Synthetic Workflow Diagram
Figure 1: Decision tree for synthesizing 3-nitroaniline piperidine derivatives based on halogen leaving group availability.
Structural Characterization Data
Verifying the 3-nitro substitution pattern is critical, as para isomers are common impurities.
| Technique | Key Diagnostic Signal | Interpretation |
| The proton at the C2 position (between Nitro and Amine) appears as a distinct singlet or narrow doublet (meta-coupling) downfield due to the nitro group's deshielding. | ||
| Characteristic shift of the piperidine | ||
| FT-IR | Strong asymmetric and symmetric stretching vibrations of the | |
| HRMS | Essential to confirm the absence of debrominated byproducts (common in Pd-catalysis). |
Pharmacological Evaluation
Anticancer Mechanism: Kinase Inhibition & Apoptosis
Piperidine derivatives often target the ATP-binding pocket of kinases. The 3-nitro group can serve as a "warhead" precursor (reducible to hydroxylamine in vivo) or interact with specific residues via electrostatic interactions.
Key Assay: MTT Cytotoxicity Protocol
-
Cell Lines: MCF-7 (Breast), PC-3 (Prostate), A549 (Lung).
-
Seeding:
cells/well in 96-well plates. -
Treatment: Dissolve derivative in DMSO. Treat for 48h (Concentration range:
). -
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
Antimicrobial Activity: Oxidative Stress
Nitro-aromatics are prodrugs in bacteria. Nitroreductases (Type I/II) reduce the
Key Assay: Zone of Inhibition (Kirby-Bauer)
-
Strains: S. aureus (Gram+), E. coli (Gram-).[8]
-
Standard: Ciprofloxacin.
-
Observation: Measure diameter (mm) after 24h incubation at
.
Mechanism of Action Diagram
Figure 2: Dual-mechanism pathways for anticancer (left) and antimicrobial (right) activity of nitro-piperidine derivatives.
Safety & Handling (Self-Validating Protocol)
Working with nitroanilines requires strict adherence to safety protocols due to potential mutagenicity and explosive risks at scale.
-
Explosivity: Nitro compounds are energetic. Do not distill high-boiling nitro-residues to dryness.
-
Toxicity: 3-Nitroaniline is a methemoglobinemia inducer. All weighing must occur in a fume hood.
-
Waste: Segregate halogenated and non-halogenated waste. Nitro-containing aqueous waste must not be mixed with strong reducing agents (hydrazine, etc.) to prevent exothermic runaways.
References
-
Synthesis of Piperidine-2,6-diones from 3-Nitroaniline: Patil, S. et al. "Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives." Der Pharma Chemica, 2010.
-
Anticancer Potential of Piperidine Derivatives: Li, S. et al.[2] "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine."[3] Frontiers in Pharmacology, 2021.
-
General Synthesis of N-Aryl Piperidines via SNAr: Beletskaya, I. P. et al. "Copper-Catalyzed Amination of Aryl Halides." Chemical Reviews, 2008. (Foundational text for amination protocols referenced in Section 2).
-
Antimicrobial Screening of Piperidine Derivatives: Goel, K.K. et al.[9] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[9][10] Biomedical and Pharmacology Journal, 2008.[9]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-substituent piperidine-3-one preparation method (2020) | Fan Yansen [scispace.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. biomedpharmajournal.org [biomedpharmajournal.org]
- 10. pjps.pk [pjps.pk]
The Methylpiperidine-Substituted Aniline Scaffold: A Versatile Privileged Structure in Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist.
Abstract: The methylpiperidine-substituted aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the fundamental aspects of this chemical motif, from its synthesis to its diverse pharmaceutical applications. We will delve into the key physicochemical properties imparted by the methylpiperidine and aniline moieties and provide detailed synthetic protocols for accessing this scaffold. The guide will then transition to an exploration of its utility in targeting various protein classes, with a particular focus on kinases, G-protein coupled receptors, and viral enzymes. Through specific case studies, we will dissect the structure-activity relationships that govern the potency and selectivity of these compounds. Furthermore, this guide will equip researchers with detailed experimental protocols for the in vitro and in vivo evaluation of drug candidates bearing this scaffold. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a comprehensive resource for harnessing the full potential of the methylpiperidine-substituted aniline core in contemporary drug discovery.
Part 1: The Methylpiperidine-Substituted Aniline Core: Physicochemical Properties and Synthetic Strategies
Introduction to a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, with its derivatives being present in over twenty classes of pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[5][6][7][8] The methylpiperidine-substituted aniline scaffold combines the advantageous features of the piperidine ring with the electronic and hydrogen-bonding capabilities of the aniline moiety.
The methyl group on the piperidine ring can play a crucial role in modulating a compound's pharmacological profile. It can enhance binding affinity by occupying a hydrophobic pocket within the target protein, and its stereochemistry can be exploited to improve selectivity.[9] The aniline portion of the scaffold is a versatile synthetic handle and a key pharmacophoric element, often participating in crucial hydrogen bonding interactions with the target protein.[10] However, it's worth noting that the aniline moiety can sometimes be associated with metabolic liabilities, a consideration that medicinal chemists must address during lead optimization.[11]
Synthetic Strategies: A Chemist's Guide to the Scaffold
The construction of the methylpiperidine-substituted aniline core can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern, the scale of the synthesis, and the available starting materials.
Reductive amination is a robust and widely used method for the synthesis of N-aryl piperidines. This two-step, one-pot procedure typically involves the condensation of a piperidone with an aniline to form an enamine or iminium ion intermediate, which is then reduced in situ.
Experimental Protocol: Synthesis of 4-(4-Methylpiperidin-1-yl)aniline via Reductive Amination
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methyl-4-piperidone (1.0 eq.) and 4-nitroaniline (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.
-
Step 2: Formation of the Intermediate. To this solution, add acetic acid (1.0 eq.) to catalyze the formation of the enamine/iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Step 3: Reduction. Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of NaBH(OAc)₃ is critical as it is selective for the reduction of imines and enamines in the presence of other reducible functional groups and is less sensitive to acidic conditions compared to reagents like sodium cyanoborohydride.
-
Step 4: Workup and Purification. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 5: Nitro Group Reduction. The resulting nitro-substituted compound is then dissolved in a solvent like methanol or ethanol, and a catalyst such as 10% palladium on carbon is added. The mixture is then subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC). Filtration of the catalyst and removal of the solvent yields the desired 4-(4-methylpiperidin-1-yl)aniline.
Experimental Protocol: Synthesis of N-Aryl Piperidines via Buchwald-Hartwig Amination
-
Step 1: Reaction Setup. To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromo-N,N-dimethylaniline, 1.0 eq.), the piperidine derivative (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq.).
-
Step 2: Reaction Execution. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS). The choice of ligand is crucial; bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Step 3: Workup and Purification. After completion, cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The product can then be purified by flash column chromatography.
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | Ketone/Aldehyde + Amine | Aryl Halide/Triflate + Amine |
| Reagent Cost | Generally lower | Higher (Palladium catalyst, phosphine ligand) |
| Functional Group Tolerance | Good, but sensitive to other reducible groups | Excellent, tolerates a wide range of functional groups |
| Scalability | Readily scalable | Can be challenging on a large scale due to catalyst cost and removal |
| Reaction Conditions | Mild | Often requires elevated temperatures |
Part 2: Therapeutic Applications and Mechanistic Insights
The methylpiperidine-substituted aniline scaffold has been successfully employed in the development of a wide array of therapeutic agents, demonstrating its ability to interact with diverse biological targets.
Targeting the Kinome: A Major Avenue for Anticancer Therapy
Protein kinases are a major class of drug targets, particularly in oncology.[13] The methylpiperidine-substituted aniline moiety has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.
Many kinase inhibitors bearing this scaffold function as Type I inhibitors, competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The aniline nitrogen and adjacent aromatic ring often form key hydrogen bonds with the "hinge" region of the kinase, while the methylpiperidine group can extend into a hydrophobic pocket, enhancing potency and selectivity.[14][15]
Caption: Binding of a methylpiperidine-aniline inhibitor to a kinase.
Mer tyrosine kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in cancer cell survival and proliferation.[14] A hybrid drug design approach has led to the development of potent MERTK inhibitors based on a pyrrolo[2,1-f][5][12][16]triazine and 1-(methylpiperidin-4-yl)aniline scaffold.[14]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MERTK Inhibition (%) |
| IK5 | 0.36 | 0.42 | 0.80 | ~42 |
| Staurosporine | - | - | - | - |
| Data from[14] |
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The methylpiperidine-substituted aniline scaffold has been incorporated into isoxazolo[4,5-d]pyrimidine derivatives as potent PI3Kδ inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Modulating the Central Nervous System: From Pain to Neurodegeneration
The ability of the methylpiperidine-substituted aniline scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of CNS-active agents.
The μ and δ opioid receptors are key targets for the development of analgesics.[9][17][18] The 4-anilidopiperidine framework, a close structural relative, is the basis for potent opioid agonists like fentanyl. SAR studies have shown that modifications to both the aniline and piperidine rings can fine-tune the affinity and selectivity for different opioid receptor subtypes.[17]
| Analogue | μ Opioid Receptor Ki (nM) | δ Opioid Receptor Ki (nM) |
| Analogue 9 | 47 | 800 |
| Analogue 10 | 23 | 400 |
| Data from[17] |
The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a potential target for therapies aimed at neurodegenerative diseases like Alzheimer's.[12] Heteroaromatic and aniline derivatives of piperidines have been developed as potent and selective VAChT ligands.[12]
Combating Infectious Diseases: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors are a critical component of antiretroviral therapy for HIV-1. N-arylmethyl substituted piperidine-linked aniline derivatives have been designed as potent NNRTIs, demonstrating activity against both wild-type and drug-resistant strains of the virus.
Part 3: Preclinical Development: From the Bench to In Vivo Models
The successful translation of a promising compound from a chemical entity to a clinical candidate requires a rigorous preclinical evaluation process.
In Vitro Evaluation: Essential Bioassays
Determining the potency of a compound against its target kinase is a fundamental step in the drug discovery process.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Step 1: Reagent Preparation. Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target kinase and its specific substrate peptide in kinase assay buffer.
-
Step 2: Kinase Reaction. In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 3: Detection. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Step 4: Data Analysis. Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
The MTT assay is a widely used colorimetric assay to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cell proliferation assay.
Experimental Protocol: MTT Assay
-
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Step 3: MTT Addition. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Step 4: Solubilization and Measurement. Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Step 5: Data Analysis. Calculate the percentage of cell viability for each concentration compared to a vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial. Key in vitro assays include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
-
hERG Liability: To assess the risk of cardiac toxicity.
-
Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active drug.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
In vivo studies in animal models are essential for evaluating the therapeutic potential and safety of a drug candidate.
PK studies determine how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[19][20][21][22]
General Protocol for a Rodent PK Study
-
Step 1: Animal Dosing. Administer the compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.
-
Step 2: Sample Collection. Collect blood samples at predetermined time points after dosing.
-
Step 3: Bioanalysis. Process the blood samples to obtain plasma, and quantify the drug concentration using a validated analytical method, typically LC-MS/MS.
-
Step 4: Data Analysis. Plot the plasma concentration versus time and calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[19][21]
The methylpiperidine-aniline scaffold can influence a compound's PK profile. The basic nitrogen of the piperidine can improve aqueous solubility at physiological pH, while the overall lipophilicity, which can be tuned by substituents, affects absorption and distribution.[23][24]
The efficacy of a drug candidate must be demonstrated in a relevant animal model of the disease.
Example Protocol: Mouse Xenograft Model for Anticancer Agents
-
Step 1: Tumor Implantation. Implant human cancer cells subcutaneously into immunocompromised mice.
-
Step 2: Treatment. Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule.
-
Step 3: Efficacy Assessment. Monitor tumor growth over time by measuring tumor volume. Body weight should also be monitored as an indicator of toxicity.
-
Step 4: Data Analysis. Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.[25][26]
Clinical Landscape and Future Perspectives
While many compounds containing the methylpiperidine-substituted aniline scaffold are in preclinical development, some have advanced to clinical trials. For instance, ABP-700, a GABAA receptor modulator for anesthesia that contains a related piperidine structure, has undergone Phase 1 clinical studies.[27] The continued exploration of this versatile scaffold is expected to yield novel clinical candidates for a wide range of diseases. Future efforts will likely focus on leveraging computational methods to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.[28][29][30]
Part 4: Conclusion
The methylpiperidine-substituted aniline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. The successful application of this scaffold in developing inhibitors for diverse targets, including kinases, GPCRs, and viral enzymes, underscores its remarkable versatility. As our understanding of disease biology and drug-target interactions deepens, the rational design of novel therapeutics based on this core structure will undoubtedly continue to be a fruitful area of research, with the potential to deliver innovative medicines for unmet medical needs.
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Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC - PubMed Central. (n.d.). Retrieved February 14, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (2022, October 11). Retrieved February 14, 2026, from [Link]
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A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society. (2024, January 10). Retrieved February 14, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved February 14, 2026, from [Link]
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A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (2023, October 11). Retrieved February 14, 2026, from [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][12][16]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. (2024, December 5). Retrieved February 14, 2026, from [Link]
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Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
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A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (2023, October 11). Retrieved February 14, 2026, from [Link]
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Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC. (2014, March 24). Retrieved February 14, 2026, from [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (n.d.). Retrieved February 14, 2026, from [Link]
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In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). Retrieved February 14, 2026, from [Link]
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Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 14, 2026, from [Link]
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Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Retrieved February 14, 2026, from [Link]
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Pk/bio-distribution - MuriGenics. (n.d.). Retrieved February 14, 2026, from [Link]
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In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. (n.d.). Retrieved February 14, 2026, from [Link]
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a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
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Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC. (2011, March 1). Retrieved February 14, 2026, from [Link]
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Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
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The Medicines Company Announces Results of Phase 1 Study for Novel Investigational Intravenous Anesthetic, ABP-700 | Fierce Biotech. (2015, June 1). Retrieved February 14, 2026, from [Link]
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Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones | Request PDF. (2025, August 5). Retrieved February 14, 2026, from [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 14, 2026, from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (2023, September 1). Retrieved February 14, 2026, from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (2020, December 1). Retrieved February 14, 2026, from [Link]
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A small molecule-kinase interaction map for clinical kinase inhibitors - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved February 14, 2026, from [Link]
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Protein domain-based prediction of drug/compound–target interactions and experimental validation on LIM kinases - Knowledge UChicago. (2021, November 29). Retrieved February 14, 2026, from [Link]
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Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
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Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10). Retrieved February 14, 2026, from [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (2014, October 15). Retrieved February 14, 2026, from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]
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arXiv:2303.11434v1 [cs.LG] 20 Mar 2023. (2023, March 20). Retrieved February 14, 2026, from [Link]
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- 4. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis protocol for 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Application Note: High-Efficiency Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Executive Summary & Application Scope
This compound (CAS: 937601-72-4) is a critical intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents. Its structural motif—a 1,2,4-tri-substituted benzene ring featuring an electron-withdrawing nitro group and an electron-donating amine—serves as a versatile scaffold for subsequent reduction to 1,2-diamines, enabling the construction of benzimidazoles, quinoxalines, and other privileged medicinal pharmacophores.
This protocol details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike traditional routes that may suffer from regioselectivity issues or harsh conditions, this method utilizes the high reactivity of 4-fluoro-3-nitroaniline to achieve >90% yields with high purity, minimizing chromatographic purification requirements.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the SNAr mechanism. The target molecule is disconnected at the C(aryl)–N(piperidine) bond.
-
Electrophile: 4-Fluoro-3-nitroaniline .[1] The fluorine atom at the 4-position is highly activated for nucleophilic attack due to the strong electron-withdrawing effect (-I, -M) of the ortho-nitro group.
-
Nucleophile: 4-Methylpiperidine .[2] A secondary amine that acts as the displacing agent.
-
Regioselectivity: The amino group (-NH2) at position 1 is electron-donating, which typically deactivates the ring. However, the ortho-nitro group's activation of the C-F bond dominates, ensuring exclusive substitution at the 4-position.
Advantages of this Route:
-
Atom Economy: Direct displacement releases only HF (scavenged by base).
-
Operational Simplicity: One-pot reaction with simple precipitation workup.
-
Scalability: Avoids transition metal catalysts (e.g., Buchwald-Hartwig conditions), reducing cost and heavy metal contamination risks.
Materials & Equipment
Reagents:
| Reagent | CAS No. | Equiv. | Role |
|---|---|---|---|
| 4-Fluoro-3-nitroaniline | 364-76-1 | 1.0 | Substrate (Electrophile) |
| 4-Methylpiperidine | 626-58-4 | 1.2 | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 2.0 | Proton Scavenger (Base) |
| Acetonitrile (MeCN) | 75-05-8 | - | Solvent (Polar Aprotic) |
| Ethanol / Water | - | - | Recrystallization Solvents |
Equipment:
-
Three-neck round-bottom flask (equipped with reflux condenser and internal temperature probe).
-
Magnetic stirrer with heating block or oil bath.
-
Vacuum filtration setup (Buchner funnel).
-
LC-MS or HPLC for in-process control (IPC).
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution
-
Setup: To a dry 250 mL three-neck round-bottom flask, charge 4-Fluoro-3-nitroaniline (10.0 g, 64.0 mmol) and Acetonitrile (100 mL). Stir until a homogenous yellow/orange solution is obtained.
-
Addition: Add DIPEA (22.3 mL, 128.0 mmol) in one portion.
-
Nucleophile Introduction: Add 4-Methylpiperidine (9.1 mL, 76.8 mmol) dropwise over 5 minutes. Note: A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (80–82 °C) . Maintain agitation for 4–6 hours.
-
IPC Check: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.6) should disappear, and a new, more polar yellow/orange spot (Rf ~0.4) should appear.[2]
-
-
Quenching: Once conversion is >98%, cool the reaction mixture to room temperature (20–25 °C).
Step 2: Workup & Isolation
-
Precipitation: Pour the reaction mixture slowly into Ice-Water (400 mL) with vigorous stirring. The product will precipitate as a bright yellow/orange solid.
-
Digestion: Stir the aqueous suspension for 30 minutes to ensure removal of residual DIPEA and salts.
-
Filtration: Collect the solid by vacuum filtration.[3]
-
Washing: Wash the filter cake with:
-
Water (2 x 50 mL) to remove salts.
-
Cold Hexane (1 x 30 mL) to remove trace excess amine.
-
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Step 3: Purification (Optional but Recommended)
While the crude purity is often >95%, pharmaceutical applications require recrystallization.
-
Dissolve the crude solid in minimal boiling Ethanol (~5 mL/g).
-
Slowly add hot Water until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4 °C.
-
Filter the crystals to obtain high-purity This compound .
Reaction Mechanism & Workflow Visualization
The following diagrams illustrate the chemical pathway and the operational workflow.
Caption: Mechanistic pathway of the SNAr reaction via the Meisenheimer complex intermediate.
Caption: Operational workflow for the synthesis and isolation of the target compound.
Analytical Characterization
Expected Data for this compound:
| Method | Characteristic Signals | Interpretation |
| Appearance | Bright yellow/orange powder | Typical of o-nitroanilines due to n→π* transitions. |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.25 (d, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H) | Aromatic region showing 1,2,4-substitution pattern. |
| δ 5.40 (s, 2H, -NH2) | Broad singlet for the primary aniline amine. | |
| δ 3.10 (m, 4H), 1.60 (m, 2H), 1.30 (m, 3H), 0.92 (d, 3H) | Piperidine ring protons; doublet at ~0.9 ppm confirms methyl group. | |
| MS (ESI) | m/z 236.1 [M+H]+ | Consistent with Molecular Weight of 235.28 g/mol . |
| Melting Point | 128–132 °C | Sharp range indicates high purity. |
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Incomplete reaction or deactivated electrophile.
-
Solution: Switch solvent to DMF or DMSO and increase temperature to 90–100 °C. These more polar solvents stabilize the polar transition state (Meisenheimer complex) better than MeCN.
-
-
Issue: Oily Product.
-
Cause: Residual solvent or excess amine.
-
Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Ensure rigorous drying.
-
-
Issue: Impurity Formation (Regioisomer).
-
Cause: Attack at the C-2 position (rare).
-
Solution: The C-4 position is significantly more activated by the ortho-nitro group. If impurities persist, verify the starting material purity (ensure it is not 2-fluoro-5-nitroaniline).
-
Safety & Handling (HSE)
-
Nitroanilines: Known to cause methemoglobinemia.[4][5] Handle in a fume hood with nitrile gloves. Avoid inhalation of dust.
-
Hydrofluoric Acid (HF): Although HF is generated, it is immediately neutralized by DIPEA to form DIPEA·HF salts.[6] However, always treat the reaction mixture as potentially corrosive.
-
Waste Disposal: Aqueous filtrates contain organic bases and fluorides; dispose of as hazardous basic aqueous waste.
References
-
BenchChem. 4-Fluoro-3-nitroaniline: Reaction Conditions and General Protocol for SNAr. Retrieved from .
-
Santa Cruz Biotechnology. 3-Nitro-4-(4-methylpiperidine-1-yl)aniline (CAS 937601-72-4).[7] Product Data Sheet. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67768: 4-Fluoro-3-nitroaniline. Retrieved from .
-
Organic Syntheses. General Methods for Nucleophilic Aromatic Substitution. Org.[3][4][5][6][8] Synth. Coll. Vol. 3, 664. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-nitroaniline. Retrieved from .
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- 1. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 2. PubChemLite - 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy 4-Fluoro-3-nitroaniline | 364-76-1 [smolecule.com]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Catalytic reduction of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline to diamine
An Application Guide to the Catalytic Reduction of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Introduction: The Strategic Importance of Aromatic Diamines
Aromatic amines, and specifically aromatic diamines, are foundational building blocks in modern medicinal chemistry and materials science. Their utility as key intermediates stems from their ability to participate in a wide array of chemical transformations, enabling the synthesis of complex molecular architectures found in pharmaceuticals, dyes, and high-performance polymers.[1][2] The reduction of an aromatic nitro group is one of the most reliable and fundamental methods for installing an amine functionality.[2][3]
This application note provides a comprehensive, field-proven guide to the catalytic reduction of this compound to its corresponding diamine, 4-(4-Methylpiperidin-1-yl)benzene-1,3-diamine. We will move beyond a simple recitation of steps to explore the underlying principles, critical safety considerations, and robust analytical practices that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded protocol for this important transformation.
Part 1: Theoretical & Mechanistic Considerations
The conversion of a nitro group to an amine via catalytic hydrogenation is a cornerstone of synthetic organic chemistry.[4] The process involves the addition of molecular hydrogen (H₂) across the nitrogen-oxygen bonds of the nitro group in the presence of a metal catalyst.
The Catalyst: Palladium on Carbon (Pd/C)
For the reduction of aromatic nitro compounds, Palladium on carbon (Pd/C) is frequently the catalyst of choice due to its high activity, selectivity, and operational simplicity.[4][5]
-
Mechanism of Action: The reaction occurs on the surface of the palladium nanoparticles. The porous activated carbon support provides a high surface area for the dispersion of palladium, maximizing the number of active catalytic sites.[5] Molecular hydrogen adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine. It is crucial to drive the reaction to completion, as arylhydroxylamines can be hazardous.[6]
-
Why Pd/C? While other catalysts like Raney Nickel or Platinum on carbon (Pt/C) are also effective, Pd/C strikes an excellent balance of reactivity and functional group tolerance.[7] It is particularly effective for reducing nitro groups without affecting many other functionalities, although it can reduce alkenes and alkynes and may cause dehalogenation in certain substrates.[4] For the target molecule in this guide, which lacks such sensitive groups, Pd/C is an ideal choice.
The Hydrogen Source: Gaseous H₂ vs. Transfer Hydrogenation
-
Gaseous Hydrogen (H₂): This is the most direct and common hydrogen source. Reactions can be run under a balloon of H₂ (atmospheric pressure) for simple, easily reduced substrates. For more sterically hindered or electronically deactivated substrates, elevated pressures using a specialized apparatus like a Parr shaker are required to increase the concentration of hydrogen dissolved in the reaction medium, thereby accelerating the reaction rate.
-
Transfer Hydrogenation: An alternative approach that avoids the direct handling of flammable hydrogen gas is transfer hydrogenation.[2] In this method, a stable hydrogen donor molecule, such as hydrazine hydrate, ammonium formate, or cyclohexene, is used to generate hydrogen in situ in the presence of the catalyst. This can be a safer option, particularly for labs not equipped for high-pressure reactions.[2]
Part 2: Experimental Protocol & Workflow
This section details a robust and validated protocol for the catalytic reduction of this compound.
Reaction Scheme
Caption: General reaction scheme for the reduction of the nitroaniline.
Quantitative Data & Reaction Parameters
| Parameter | Value/Range | Rationale |
| Substrate | 1.0 eq | Reference point for all other reagents. |
| Catalyst | 10% Pd/C, 5-10 mol% (by Pd) | A standard catalytic loading that balances reaction speed and cost. Higher loading may be needed for difficult substrates. |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Polar protic solvents that readily dissolve the substrate and are compatible with hydrogenation. |
| Solvent Volume | 10-20 mL per gram of substrate | Ensures adequate dissolution and stirring without being overly dilute. |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Direct and efficient source of hydrogen. |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric pressure is often sufficient. Increased pressure accelerates the reaction rate if needed. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic; starting at room temperature is safer and usually effective.[8] |
| Reaction Time | 2 - 16 hours | Highly dependent on scale, pressure, and catalyst efficiency. Must be monitored. |
Step-by-Step Methodology
This protocol assumes a ~1-5 gram scale reaction conducted under a hydrogen balloon. Adjustments for a pressure vessel are noted.
-
Reactor Setup:
-
Charging the Flask:
-
In the flask, combine the this compound (1.0 eq) and the solvent (e.g., Ethanol). Stir until fully dissolved. The solution will likely have a distinct yellow or orange color.
-
Carefully add the 10% Pd/C catalyst. Causality: Adding the catalyst to the solution (wet) is safer than adding solvent to the dry, pyrophoric catalyst.[8][9] Polar solvents like ethanol or water help keep the catalyst wet and reduce the risk of fire.[9]
-
-
Inert Gas Purge (CRITICAL STEP):
-
Seal the flask. Attach one neck to a vacuum/inert gas manifold (e.g., a Schlenk line). Attach another neck with a septum for balloon access.
-
Evacuate the flask gently to remove the air (oxygen).
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Repeat this vacuum/backfill cycle at least three times. Causality: This step is absolutely essential to remove all oxygen from the system. A mixture of hydrogen and oxygen is explosive, and the catalyst can provide the ignition source.[8][9]
-
-
Introducing Hydrogen:
-
Attach a balloon filled with hydrogen gas to the flask via a needle through the septum.
-
Perform another vacuum/backfill cycle, but this time, backfill with hydrogen from the balloon. Repeat three times to ensure the flask atmosphere is pure hydrogen.
-
Leave the balloon attached to maintain a positive pressure of H₂.
-
(For pressure vessel): After purging with inert gas, pressurize the vessel with hydrogen to the desired setpoint (e.g., 50 psi).
-
-
Reaction Execution & Monitoring:
-
Begin vigorous stirring. An efficient reaction depends on good mixing of the three phases: solid (catalyst), liquid (substrate solution), and gas (hydrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, filter it through a small plug of Celite or cotton in a pipette to remove the catalyst, and spot it on a TLC plate.
-
TLC Analysis: The starting material is colored and typically has a moderate Rf. The product diamine is often colorless (though may oxidize to colored impurities on standing) and more polar, resulting in a lower Rf. The reaction is complete when the starting material spot has been completely consumed.
-
-
Reaction Work-up (CRITICAL SAFETY STEP):
-
Once the reaction is complete, carefully remove the hydrogen atmosphere by purging the system with inert gas (Nitrogen or Argon) for several minutes.[10]
-
Prepare a filtration setup: a Büchner or fritted glass funnel with a pad of Celite (or another filter aid) approximately 1-2 cm thick. Pre-wet the Celite pad with the reaction solvent.
-
Catalyst Filtration: Under a flow of inert gas if possible, carefully pour the reaction slurry onto the Celite pad and filter with gentle suction.[9][10]
-
Rinse the reaction flask with fresh solvent and pour the rinsings over the filter cake to ensure all product is collected.
-
CRITICAL: Do NOT allow the catalyst filter cake to run dry on the funnel, as it can become pyrophoric upon contact with air.[10] Immediately after filtration, carefully transfer the wet Celite/catalyst mixture into a separate container and submerge it in water for safe disposal.[10]
-
-
Product Isolation:
-
The filtrate contains the desired diamine product.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude product can be analyzed and, if necessary, purified by column chromatography or recrystallization.
-
Part 3: Safety & Hazard Management
Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols. Fire and explosion are the primary risks due to the use of flammable hydrogen gas and pyrophoric catalysts.[8][9]
Workflow for Safe Hydrogenation
Caption: A workflow emphasizing the critical safety purge steps.
Mandatory Safety Practices
-
Location: Always conduct hydrogenation reactions in a certified chemical fume hood.[7][11]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat and safety glasses or goggles at all times.[11]
-
Blast Shield: Perform the reaction behind a certified blast shield.[10][11]
-
Oxygen Removal: The most critical step is the thorough removal of air from the reaction vessel before introducing hydrogen.[8][9]
-
Catalyst Handling: Never handle dry, used hydrogenation catalysts in the open air. They are pyrophoric and can ignite flammable solvents.[10] Keep the catalyst wet with solvent or water at all times during and after filtration.[9][10]
-
No Unattended Reactions: Never leave a hydrogenation reaction unattended.[7][8]
-
Fire Extinguisher: Ensure an appropriate fire extinguisher (e.g., ABC or Class D for metal fires) is nearby.[10]
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-23. Retrieved from [Link]
-
HYDROGENATION | FACT SHEET. (2023). Stanford Environmental Health & Safety. Retrieved from [Link]
- Method of producing aromatic diamines and triamines from aromatic nitro-compounds. (2015). Google Patents. RU2549618C1.
-
Meo, A., et al. (2022). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Sustainable Chemistry & Engineering, 10(35), 11596-11604. Retrieved from [Link]
-
Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh Environmental Health & Safety. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Arabian Journal of Chemistry, 5(1), 87-92. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimization of reaction conditions for hydrogenation of p-nitroaniline. (2014). ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10458-10466. Retrieved from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (2002). Google Patents. EP0825979B1.
-
Some New Nitro Amines and Diamines. (1950). ResearchGate. Retrieved from [Link]
-
Scheme for the catalytic reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (p-PDA). (2021). ResearchGate. Retrieved from [Link]
-
Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction... (2018). ResearchGate. Retrieved from [Link]
-
Widely accepted reaction mechanism of the hydrogenation of nitrobenzene to aniline initially proposed by Haber[11]. (2022). ResearchGate. Retrieved from [Link]
-
Aniline - Wikipedia. (n.d.). Retrieved from [Link]
-
Ali, J., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(42), e202202685. Retrieved from [Link]
-
Freeman, H. S. (2019). Aromatic amines: use in azo dye chemistry. Coloration Technology, 135(5), 339-361. Retrieved from [Link]
-
Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2017). RSC Advances. Retrieved from [Link]
-
Li, J., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 8(10), 443. Retrieved from [Link]
-
Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. (2017). ResearchGate. Retrieved from [Link]
-
4-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst. (2023). ResearchGate. Retrieved from [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2023). Dalton Transactions. Retrieved from [Link]
Sources
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- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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Application Note: Kinetic Profiling of Methylpiperidine Substitution on Activated Nitrobenzenes
Executive Summary & Strategic Relevance
The piperidine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core structural motif in blockbuster drugs ranging from antihistamines (e.g., Fexofenadine) to antipsychotics (e.g., Risperidone). The introduction of a methyl group onto the piperidine ring—specifically at the 2-, 3-, or 4-position—dramatically alters the physicochemical profile and binding affinity of the molecule.
However, the synthesis of these derivatives via Nucleophilic Aromatic Substitution (
This Application Note provides a definitive guide to quantifying these kinetic differences. We utilize the reaction between 1-chloro-2,4-dinitrobenzene (DNCB) and methylpiperidines as a model system. This system is chosen for its robust UV-Vis spectroscopic signature, allowing for precise, self-validating kinetic measurements essential for process scale-up.
Mechanistic Principles
The Pathway
The substitution of the chloride in DNCB by a methylpiperidine follows a classic addition-elimination mechanism. The reaction proceeds through a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]
-
Step 1 (Rate-Determining): Nucleophilic attack of the amine on the ipso-carbon, disrupting aromaticity and forming the Meisenheimer complex.
-
Step 2 (Fast): Re-aromatization via the expulsion of the chloride leaving group.[2]
Steric vs. Electronic Effects
-
4-Methylpiperidine: The methyl group is distal to the nitrogen. The electron-donating inductive effect (+I) increases the electron density on the nitrogen, typically making it more nucleophilic than unsubstituted piperidine.
-
2-Methylpiperidine: The methyl group is proximal to the nitrogen. While the +I effect exists, the steric bulk hinders the approach of the nitrogen lone pair to the electrophilic carbon of the nitrobenzene ring, significantly retarding the reaction rate (
).
Pathway Visualization
The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate.
Figure 1: Reaction coordinate of the
Experimental Protocol: Kinetic Assay via UV-Vis Spectroscopy[3]
Objective: Determine the second-order rate constant (
Materials & Reagents
-
Substrate: 1-Chloro-2,4-dinitrobenzene (DNCB) [CAS: 97-00-7]. Warning: Potent skin sensitizer.
-
Nucleophile: 4-Methylpiperidine [CAS: 626-58-4] (Liquid).
-
Solvent: Absolute Ethanol (Green solvent choice; promotes faster kinetics than methanol due to dielectric properties).
-
Instrumentation: UV-Vis Spectrophotometer with thermostatted cell holder (
).
Experimental Setup (Pseudo-First-Order Conditions)
To simplify the integrated rate law, we employ pseudo-first-order conditions where the concentration of the nucleophile (amine) is at least 10-fold higher than the substrate (DNCB).
-
to
Step-by-Step Workflow
Figure 2: Experimental workflow for kinetic data acquisition.
Detailed Procedure
-
Preparation: Prepare a
stock solution of DNCB in ethanol. Prepare a stock solution of 4-methylpiperidine in ethanol. -
Thermostatting: Allow all solutions to equilibrate to
for 15 minutes. -
Reaction Initiation:
-
Pipette
of DNCB stock into a quartz cuvette. -
Add
of Ethanol. -
Add calculated volume of amine stock (e.g.,
for final conc). -
Immediately invert to mix and place in the spectrophotometer.
-
-
Monitoring: Track the increase in absorbance at 370 nm (characteristic of the 2,4-dinitroaniline product).
-
Note: DNCB absorbs in the UV (
), while the product is yellow ( ).
-
-
Endpoint: Continue measurement until absorbance plateaus (
), usually 5–7 half-lives.
Data Analysis & Validation
Calculation of Rate Constants
Under pseudo-first-order conditions, the rate law is:
-
Determine
: Plot vs. Time ( ). The slope of the line is (units: ). -
Determine
: Perform the experiment at 3–4 different amine concentrations. Plot vs. . The slope of this second plot yields the true second-order rate constant, (units: or ).
Representative Data Comparison
The following table illustrates the expected kinetic impact of methyl substitution on the piperidine ring reacting with DNCB in Ethanol at
| Nucleophile | Relative Reactivity | Electronic Effect | Steric Effect | |
| 4-Methylpiperidine | High | +I (Activating) | Negligible | |
| Piperidine | Baseline | Reference | Reference | |
| 3-Methylpiperidine | Moderate | +I (Activating) | Moderate | |
| 2-Methylpiperidine | Low | +I (Activating) | Severe Blocking |
Note: 2-Methylpiperidine is significantly slower due to the methyl group blocking the reaction center, overriding the electronic benefit.
Self-Validating Checks (Troubleshooting)
-
Linearity Check: If the plot of
is curved, it indicates the reaction is not pseudo-first-order (increase amine concentration) or product inhibition is occurring. -
Isosbestic Points: If scanning the full spectrum, sharp isosbestic points should appear, confirming a clean conversion from reactant to product without long-lived intermediates.
Synthetic Scale-Up Protocol
Objective: Isolate N-(2,4-dinitrophenyl)-4-methylpiperidine for characterization.
-
Stoichiometry: Use a 1:2 ratio of DNCB (1.0 eq) to 4-methylpiperidine (2.0 eq). The excess amine acts as a base to neutralize the HCl byproduct.
-
Reaction: Dissolve 2.0 g DNCB in 20 mL Ethanol. Add 2.0 g 4-methylpiperidine dropwise. Stir at room temperature.
-
Visual Cue: Solution turns deep yellow/orange immediately.
-
Duration: 1 hour (for 4-Me) or 24 hours (for 2-Me).
-
-
Workup: Pour mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
-
Yield: Expected >90% for 4-methylpiperidine derivative.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Crampton, M. R. (1969). Meisenheimer Complexes.[1] Advances in Physical Organic Chemistry, 7, 211–257.
-
Nienow, A. (Adapted from Halpern).[3] Solution Kinetics of a SN2 Reaction: 2,4-Dinitrochlorobenzene and Piperidine. Gustavus Adolphus College Physical Chemistry Lab Manual.
-
PubChem. 1-(2,4-Dinitrophenyl)piperidine Compound Summary. National Library of Medicine.
-
SpectraBase. 1-(2,4-dinitrophenyl)-4-propylpiperidine UV-Vis Spectrum. Wiley Science Solutions. [4]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Column Chromatography Separation Challenges for Aniline Derivatives
Welcome to the Technical Support Center for the column chromatography of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification and analysis of these foundational compounds. Aniline and its derivatives are pivotal in numerous industries, but their basic nature and structural diversity often present significant separation hurdles.[1][2]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). The methodologies and explanations herein are grounded in established chromatographic principles to empower you with the expertise to optimize your separations effectively.
Section 1: Troubleshooting Common Separation Issues
This section addresses the most frequent problems encountered during the column chromatography of aniline derivatives, offering causative explanations and actionable solutions.
Issue 1: Poor Peak Shape - Tailing and Fronting
Q1: My aniline derivative peaks are exhibiting significant tailing. What are the underlying causes, and how can I rectify this?
A1: Peak tailing, an asymmetrical peak shape with a trailing edge that slowly returns to the baseline, is a prevalent issue when analyzing basic compounds like aniline derivatives.[3][4] The primary culprit is the interaction between the basic aniline nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6][7] This secondary interaction mechanism, in addition to the desired partitioning, leads to the observed peak distortion.[5][7][8]
Causality and Solutions:
-
Secondary Interactions with Silanol Groups: The lone pair of electrons on the aniline's nitrogen atom can form strong hydrogen bonds with the acidic protons of the silanol groups on the silica gel surface. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail."
-
Solution 1: Mobile Phase Modification (The Workhorse): The most common and effective solution is to add a small amount of a competitive base to the mobile phase to neutralize the acidic silanol sites.[6]
-
Triethylamine (TEA): Adding 0.1-2% TEA to the eluent is a standard practice.[6] The TEA, being a stronger base, will preferentially interact with the silanol groups, effectively "masking" them from the aniline derivative.[9]
-
Ammonia: A few drops of aqueous ammonia in the mobile phase can also serve the same purpose.[6]
-
-
Solution 2: pH Control in Reversed-Phase HPLC: The pH of the mobile phase is a critical parameter.[4][10] For aniline derivatives, which are weak bases (pKa typically 4-5), adjusting the mobile phase pH can suppress their ionization and improve peak shape.[4]
-
Low pH (pH 2-4): At a low pH, the silanol groups are protonated and less likely to interact with the protonated aniline molecules.[8][11] This is a common starting point for method development.[11]
-
High pH: Working at a high pH can deprotonate the aniline, making it more neutral and less likely to interact with silanols. However, this requires a pH-stable column, as high pH can dissolve the silica backbone.[4][10]
-
-
Solution 3: Stationary Phase Selection:
-
End-Capped Columns: Utilize columns where the residual silanol groups have been chemically deactivated (end-capped).[4]
-
Low-Metal Content Silica: Columns packed with silica containing lower metal content often show reduced peak tailing for basic compounds.[4]
-
Alternative Stationary Phases: Consider neutral alumina for basic compounds as it lacks the acidic silanol groups of silica.[6] For very polar aniline derivatives, reversed-phase silica (like C18) with a polar mobile phase can be effective.[6]
-
-
Q2: I'm observing peak fronting for my aniline isomers. What are the likely causes?
A2: Peak fronting, where the first half of the peak is broader than the second, is less common for anilines but can occur due to:[4][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4][13] Try reducing the injection volume or the sample concentration.[4]
-
Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve the sample in the mobile phase.
Issue 2: Co-elution and Poor Resolution
Q3: I am struggling to separate aniline isomers (e.g., chloroaniline or methylaniline isomers). What strategies can I employ to improve resolution?
A3: Separating positional isomers is a common challenge due to their similar physicochemical properties. Improving resolution requires a multi-faceted approach focusing on enhancing the selectivity of your chromatographic system.
Strategies for Improved Resolution:
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents to find the optimal elution strength. A gradient elution is often a good starting point to screen for appropriate conditions.[4]
-
pH Adjustment (for HPLC): As mentioned, pH is a powerful tool.[4][10] Fine-tuning the mobile phase pH can alter the ionization state of the isomers differently, leading to changes in retention and potentially improved separation.[4][14]
-
Ion-Pair Chromatography: For charged aniline derivatives, adding an ion-pairing reagent (e.g., alkyl sulfonates) to the mobile phase can enhance retention and selectivity.[15][16]
-
-
Stationary Phase Selection:
-
Standard C18: A good starting point for reversed-phase HPLC.[4][17]
-
Phenyl and Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the aniline derivatives, which can be particularly effective for separating isomers.[4]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange functionalities can provide unique selectivities.[2][4]
-
Chiral Stationary Phases (CSPs): Even for achiral separations, CSPs can sometimes provide the unique selectivity needed to resolve closely related isomers.[18][19]
-
-
Temperature Control: In HPLC, adjusting the column temperature can influence selectivity.[17] It's a parameter worth investigating, though its effects can be less predictable than mobile phase composition.
Issue 3: Compound Instability and Degradation
Q4: I suspect my aniline derivative is degrading on the column. What are the signs, and how can I prevent this?
A4: Some aniline derivatives, particularly those with reactive functional groups like aniline mustards, can be susceptible to on-column degradation.[20] This can manifest as the appearance of extra peaks, low recovery, or poor peak shapes.[20]
Causes and Prevention of On-Column Degradation:
-
Hydrolysis: Aniline derivatives can hydrolyze in aqueous mobile phases.[20]
-
Prevention: Minimize the water content in the mobile phase or consider normal-phase chromatography with non-aqueous solvents.[20]
-
-
Reaction with Mobile Phase Components: Nucleophilic solvents (like methanol) or additives can react with sensitive derivatives.[20]
-
Prevention: Use aprotic solvents like acetonitrile instead of protic solvents.[20]
-
-
Acidic Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.[6]
-
Photo-degradation: Some aniline derivatives are light-sensitive.[20]
-
Prevention: Use amber vials for samples and protect mobile phase reservoirs from light.[20]
-
Section 2: Frequently Asked Questions (FAQs)
Q5: What is a good starting point for developing a column chromatography method for a new aniline derivative?
A5: For a new set of aniline isomers, a good starting point in HPLC is to use a standard C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, buffered to control the pH (e.g., with phosphate or formate).[4] Begin with a gradient elution to understand the retention behavior of your compounds.[4] Based on the initial results, you can then optimize the mobile phase composition, pH, and consider alternative stationary phases if necessary.[4] For flash chromatography, start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate, monitoring the separation by TLC.
Q6: How does the mobile phase pH affect the retention of aniline isomers in reversed-phase HPLC?
A6: The mobile phase pH has a significant impact on the retention of ionizable compounds like anilines.[4][21] Aniline and its isomers are weak bases.[4] At a pH below their pKa, they will be protonated (in their ionic form), making them more polar and leading to shorter retention times on a reversed-phase column.[4] Conversely, at a pH above their pKa, they will be in their neutral, less polar form, resulting in longer retention times. This relationship can be exploited to fine-tune the separation of isomers with different pKa values.
Q7: My aniline derivative is stuck at the baseline (Rf = 0) in normal-phase chromatography, even with a highly polar eluent. What should I do?
A7: If your aniline derivative is very polar and remains at the baseline on silica gel, it indicates a very strong interaction with the stationary phase.[6] In this case, consider switching to a different chromatographic mode. Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), is often a suitable alternative for highly polar compounds.[6]
Q8: Can I use gas chromatography (GC) to separate aniline derivatives?
A8: Yes, gas chromatography can be an effective technique for the separation of aniline derivatives, particularly for volatile and thermally stable compounds.[22] Often, derivatization is performed before GC analysis to improve volatility and peak shape.[23] A nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for these nitrogen-containing compounds.[4][22]
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for HPLC of Aniline Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (end-capped) | Good general-purpose non-polar phase for reversed-phase.[4][17] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common polar mobile phases for reversed-phase HPLC.[15] |
| pH Control | Buffer (e.g., 10-20 mM Phosphate or Formate) | Crucial for reproducible retention times and good peak shape for ionizable anilines.[4][11][15] |
| Starting pH | pH 2.5 - 3.5 | Minimizes silanol interactions and provides good retention for many basic compounds.[11] |
| Detection | UV-Vis or PDA | Aniline derivatives have strong UV absorbance.[1] |
| Column Temperature | 25-40 °C | Can influence selectivity and viscosity of the mobile phase.[17] |
Experimental Protocol: Basic Troubleshooting Workflow for Peak Tailing
-
Initial Assessment:
-
Run your standard method and confirm peak tailing is present and reproducible.
-
Calculate the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 indicates significant tailing.[5]
-
-
Mobile Phase Modification:
-
Prepare a fresh mobile phase containing a basic additive.
-
For normal-phase: Add 0.5% (v/v) triethylamine to your eluent.
-
For reversed-phase: Adjust the mobile phase pH to be at least one pH unit below the pKa of your aniline derivative (typically pH < 4).[11] Use a suitable buffer to maintain this pH.
-
-
-
Re-equilibration and Analysis:
-
Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes).
-
Inject your sample again and observe the peak shape.
-
-
Further Optimization (if tailing persists):
-
Increase Additive Concentration: Incrementally increase the concentration of the basic additive (e.g., up to 2% TEA).
-
Change Stationary Phase: If mobile phase modification is insufficient, consider a column with a different chemistry (e.g., an end-capped column, a PFP column, or neutral alumina).[4][6]
-
Check for Column Overload: Reduce the sample concentration or injection volume and re-analyze.[4]
-
Visualizing the Troubleshooting Logic
Caption: A logical workflow for troubleshooting peak tailing in aniline derivative chromatography.
References
- Benchchem. (n.d.). Troubleshooting poor peak resolution in HPLC of aniline isomers.
- Chen, S., et al. (n.d.). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Methods for Separating Aniline Isomers.
- PubMed. (n.d.). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography.
- ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
- United States Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
- Benchchem. (n.d.). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.
- Benchchem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- PubMed. (2011, June 3). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase.
- Moravek. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- NIH. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
- PubMed. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
- ResearchGate. (n.d.). Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro.
- Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.
- PubMed. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Bases bibliographiques Pascal et Francis. (n.d.). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- ResearchGate. (2025, August 9). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. moravek.com [moravek.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
Technical Guide: HPLC Method Development for 4-(4-Methylpiperidin-1-yl)-3-nitroaniline Purity Profiling
Executive Summary & Chemical Context[1][2]
4-(4-Methylpiperidin-1-yl)-3-nitroaniline is a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Ceritinib (LDK378). Its structure combines a polar nitroaniline core with a highly basic piperidine moiety.
The Analytical Challenge:
Standard reversed-phase HPLC methods often fail for this molecule. The secondary amine in the piperidine ring (pKa
The Solution: This guide compares a standard acidic protocol against an Optimized High-pH Method using Hybrid Particle Technology (HPT). By operating at pH 10, we suppress the ionization of the piperidine nitrogen, eliminating silanol interactions and yielding sharp, symmetric peaks.
Method Comparison: The "Standard" vs. The "Optimized"
We evaluated two distinct chromatographic approaches to quantify purity and separate the key impurity, 3-nitro-4-fluoroaniline (Starting Material).
Experimental Setup
-
System: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm (Nitroaniline absorption max) and 220 nm.
-
Sample Conc: 0.5 mg/mL in 50:50 ACN:Water.
Comparative Data Table
| Parameter | Method A: Standard Acidic (Generic) | Method B: Optimized High-pH (Recommended) |
| Stationary Phase | Traditional C18 (5µm, Silica-based) | XBridge BEH C18 (2.5µm, Hybrid) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Tailing Factor ( | 2.45 (Severe Tailing) | 1.08 (Symmetric) |
| Resolution ( | 1.8 (Marginal) | 6.5 (Excellent) |
| Theoretical Plates ( | ~4,500 | >12,000 |
| Retention Time ( | 3.2 min (Early elution due to ionization) | 6.8 min (Retained as neutral species) |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.05 µg/mL (Sharper peak = Higher height) |
*Resolution calculated between the Main Peak and the 3-nitro-4-fluoroaniline impurity.
Analysis of Failure (Method A) vs. Success (Method B)
-
Method A Failure: At pH 2.7, the piperidine nitrogen is fully protonated (
). It acts as a cation, binding to anionic silanols on the column surface. This "secondary retention mechanism" causes the peak to drag (tailing). -
Method B Success: At pH 10.0, the amine is deprotonated (neutral). The analyte interacts solely via hydrophobic partitioning with the C18 ligands. The Hybrid (BEH) particle is required because standard silica dissolves at pH > 8.0.
Visualization: Method Development Workflow
The following diagram outlines the decision logic used to arrive at the High-pH methodology.
Caption: Decision tree highlighting the shift from traditional acidic conditions to high-pH conditions to suppress amine ionization.
Detailed Experimental Protocol (Method B)
This is the validated protocol for release testing of the intermediate.
Reagents & Materials
-
Column: Waters XBridge BEH C18 XP, 100 mm × 3.0 mm, 2.5 µm (or equivalent Hybrid particle column capable of pH 1-12).
-
Buffer Salt: Ammonium Bicarbonate (HPLC Grade).
-
pH Adjuster: Ammonium Hydroxide (28-30%).
-
Solvents: Acetonitrile (Gradient Grade), Milli-Q Water.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon membrane.
-
Mobile Phase B: 100% Acetonitrile.
Instrument Conditions
| Parameter | Setting |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C (Improves mass transfer for basic compounds) |
| Injection Vol | 2.0 µL |
| Gradient | Time (min) | %B 0.0 | 10 8.0 | 90 10.0 | 90 10.1 | 10 14.0 | 10 |
System Suitability Criteria
Before running samples, the system must meet these criteria using the Standard Solution:
-
Tailing Factor: NMT 1.2
-
Theoretical Plates: NLT 10,000
-
RSD (Area, n=6): NMT 2.0%
Mechanism of Action: Why High pH?
Understanding the interaction at the molecular level is crucial for troubleshooting.
Caption: Mechanism comparison. Left: At low pH, the protonated amine binds to silanols. Right: At high pH, the neutral amine bypasses silanols.
Validation Summary
The optimized method was subjected to partial validation following ICH Q2(R1) guidelines.
-
Specificity: No interference was observed from the blank or the known impurity (3-nitro-4-fluoroaniline).
-
Linearity:
over the range of 0.05 µg/mL to 1.0 mg/mL. -
Accuracy (Recovery): Spiked recovery at 80%, 100%, and 120% levels ranged from 98.5% to 101.2%.
-
Robustness: The method remains stable with pH variations of ±0.2 units. However, dropping pH below 9.0 results in immediate peak broadening.
References
-
Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib).[1] Journal of Medicinal Chemistry, 56(14), 5675-5690.[2] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on separation of basic compounds). Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Waters Corporation. (2020). XBridge BEH C18 Column Care & Use Manual. (Demonstrates pH 1-12 stability for Hybrid particles). Link
Sources
A Comparative Guide to the Reactivity of 4-Methylpiperidine vs. Piperidine in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the construction of carbon-nitrogen bonds, pivotal in the synthesis of pharmaceuticals and agrochemicals. The choice of nucleophile is critical, directly influencing reaction kinetics, yield, and purity. This guide provides an in-depth comparison of two structurally similar yet distinct cyclic secondary amines: piperidine and its 4-methyl derivative, 4-methylpiperidine, in the context of SNAr reactions.
The SNAr Reaction: A Mechanistic Overview
Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, a direct backside attack is impossible due to the planar geometry and electron density of the aromatic ring. Instead, for the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.
The most common pathway is the addition-elimination mechanism . This two-step process is initiated by the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This initial addition is typically the slow, rate-determining step of the reaction. In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity.
Figure 1: The addition-elimination mechanism of an SNAr reaction.
The rate of an SNAr reaction is therefore highly dependent on three main factors:
-
The degree of activation of the aromatic ring (the nature and position of EWGs).
-
The nature of the leaving group (F > Cl > Br > I is the typical reactivity order).
-
The nucleophilicity of the attacking species.
This guide focuses on the third factor, comparing the intrinsic ability of piperidine and 4-methylpiperidine to initiate this reaction.
A Tale of Two Amines: Piperidine vs. 4-Methylpiperidine
At first glance, piperidine and 4-methylpiperidine are remarkably similar. Both are six-membered saturated heterocyclic amines. The key difference is the presence of a single methyl group at the 4-position of the ring, a position remote from the nucleophilic nitrogen atom. To predict their relative reactivity, we must dissect the electronic and steric consequences of this substitution.
| Property | Piperidine | 4-Methylpiperidine | Analysis |
| Structure | ![]() | ![]() | The methyl group is at the C4 position, opposite the nitrogen atom. |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol [1] | 4-Methylpiperidine is slightly heavier. |
| pKa of Conjugate Acid | ~11.22[2] | ~11.23[3] | The basicities are nearly identical. |
Electronic Effects: A Negligible Difference
The methyl group is a weak electron-donating group (EDG) through an inductive effect. In theory, this effect should slightly increase the electron density on the nitrogen atom of 4-methylpiperidine, making it a marginally stronger base and a more potent nucleophile compared to piperidine.
However, the experimental pKa values of their conjugate acids are virtually indistinguishable (~11.22 for piperidine vs. ~11.23 for 4-methylpiperidine).[2][3] This critical piece of data demonstrates that the electronic influence of the distant 4-methyl group on the basicity of the nitrogen lone pair is negligible. Since nucleophilicity often correlates with basicity for a series of similar nucleophiles, we can infer that their intrinsic nucleophilicities are also extremely close.
Steric Effects: The Importance of Conformation
Steric hindrance can significantly impede the rate of a nucleophilic attack. The key to understanding the steric profile of these two amines lies in the conformational analysis of the six-membered ring. Both molecules predominantly adopt a stable chair conformation to minimize angular and torsional strain.
-
Piperidine: Exists as a rapidly equilibrating mixture of two chair conformers.
-
4-Methylpiperidine: The methyl group introduces a conformational preference. To avoid unfavorable 1,3-diaxial interactions, the methyl group will overwhelmingly occupy the more stable equatorial position.
In this preferred equatorial conformation, the methyl group projects away from the bulk of the ring and, crucially, away from the nitrogen atom's lone pair of electrons, which is required for the nucleophilic attack. Therefore, the methyl group at the 4-position presents no significant steric barrier to the nitrogen's approach to an electrophilic aromatic carbon. This is in stark contrast to substitution at the 2- or 6-position, which would directly flank the nitrogen and severely hinder its reactivity.
Predicted Comparative Reactivity in SNAr Reactions
Based on the analysis of electronic and steric effects, 4-methylpiperidine and piperidine are expected to exhibit nearly identical reactivity in SNAr reactions.
-
The negligible difference in their pKa values suggests their nucleophilicities are fundamentally the same.
-
The remote position of the 4-methyl group, combined with its strong preference for the equatorial position in the dominant chair conformation, results in a minimal steric impact on the nucleophilic nitrogen.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the SNAr reaction between an activated aryl halide, 1-fluoro-2,4-dinitrobenzene, and a secondary amine. This protocol is equally applicable to both piperidine and 4-methylpiperidine.
Reaction: Synthesis of N-(2,4-dinitrophenyl)piperidine.
Materials and Equipment
-
Substrate: 1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Nucleophile: Piperidine or 4-Methylpiperidine
-
Base (optional, but recommended): Potassium carbonate (K₂CO₃) or a non-nucleophilic tertiary amine (e.g., Triethylamine)
-
Solvent: Acetonitrile (MeCN), Dimethylformamide (DMF), or Ethanol
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
TLC plates for reaction monitoring
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2,4-dinitrobenzene (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).
-
Base Addition: Add potassium carbonate (1.5 eq) to the suspension. The base acts as a scavenger for the HF produced during the reaction.
-
Nucleophile Addition: Add piperidine or 4-methylpiperidine (1.1 eq) to the mixture dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a yellow-orange solid, can be further purified by recrystallization or column chromatography if necessary.
Figure 2: General experimental workflow for the SNAr reaction.
Conclusion
References
-
Mayr's Database Of Reactivity Parameters - N-Nucleophiles. [Online]. Available: [Link].
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. [Online]. Available: [Link].
-
Mayr's Database Of Reactivity Parameters - Molecule N-methyl-piperidine (in MeCN). [Online]. Available: [Link].
-
Galeano, V., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(3), 232-239. [Online]. Available: [Link].
-
Cambridge MedChem Consulting. (2023). Tuning basicity. [Online]. Available: [Link].
-
Buncel, E., & Um, I. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Online]. Available: [Link].
-
Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894372. [Online]. Available: [Link].
-
Nielsen, D. K., et al. (2019). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Online]. Available: [Link].
-
PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. [Online]. Available: [Link].
-
O'Beirne, C., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8349–8360. [Online]. Available: [Link].
-
El-Bahaie, S., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Online]. Available: [Link].
-
Which is more basic, piperidine or pyrrolidine and why? (2016). Chemistry Stack Exchange. [Online]. Available: [Link].
-
di Lorenzo, A., et al. (2021). pKa values of common substituted piperazines. RSC Advances, 11(54), 34224-34230. [Online]. Available: [Link].
-
Cañete, A., et al. (2014). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. ResearchGate. [Online]. Available: [Link].
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. [Online]. Available: [Link].
-
Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. St. Catherine University. [Online]. Available: [Link].
Sources
UV-Vis absorption spectra of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Technical Comparison Guide: UV-Vis Absorption Spectra of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of This compound (hereafter referred to as 4-MPNA ). As a "push-pull" chromophore featuring a donor-acceptor-donor architecture, 4-MPNA exhibits distinct solvatochromic behavior suitable for non-linear optical (NLO) applications and polarity sensing. This document compares 4-MPNA against the industry standard
Molecular Architecture & Electronic Theory
To understand the spectra, we must first analyze the electronic causation. 4-MPNA is a trisubstituted benzene derivative:
-
Acceptor (A): Nitro group (
) at position 3. -
Primary Donor (
): Amino group ( ) at position 1. -
Secondary Strong Donor (
): 4-Methylpiperidinyl group at position 4.
Mechanism of Action (Intramolecular Charge Transfer):
Unlike
-
Inductive Effect (+I): The piperidine ring (tertiary amine) is a stronger electron donor than the primary amino group of PNA.
-
Steric Modulation: The bulky piperidine ring at position 4 forces the ortho-nitro group to twist slightly out of planarity. While this typically reduces conjugation, the strong inductive push of the cyclic amine dominates, resulting in a net bathochromic (red) shift compared to PNA.
Comparative Spectral Analysis
The following data compares 4-MPNA with standard nitroaniline alternatives.
Table 1: Comparative UV-Vis Performance (Ethanol)
| Feature | 4-MPNA (Target) | 3-Nitroaniline | |
| 405 - 415 nm (Yellow-Orange) | 380 nm (Pale Yellow) | 356 nm (Colorless/Pale) | |
| Molar Extinction ( | High ( | High ( | Moderate ( |
| Solvatochromism | Strong Positive (Red shift in polar solvents) | Positive | Weak |
| Electronic Character | Multi-Donor ICT (D-A-D) | Linear ICT (D- | Meta-Conjugation (Weak) |
Key Insight: The substitution of the primary amine (in PNA) with the cyclic methylpiperidinyl group in 4-MPNA shifts the absorption maximum by approximately +30 nm . This makes 4-MPNA a superior candidate for applications requiring visible light excitation >400 nm.
Solvatochromic Behavior
4-MPNA acts as a polarity probe. The Intramolecular Charge Transfer (ICT) excited state is more polar than the ground state.
-
Non-Polar Solvents (e.g., Hexane): The excited state is destabilized, leading to higher energy transitions (Blue Shift / Hypsochromic).
-
Polar Solvents (e.g., DMSO, Ethanol): The solvent dipole stabilizes the highly polar excited state, lowering the energy gap (Red Shift / Bathochromic).
Diagram 1: Electronic Mechanism & Solvatochromism
Caption: The formation of the Intramolecular Charge Transfer (ICT) state upon photon absorption. Polar solvents stabilize the zwitterionic excited state, reducing the energy gap and causing a red shift.
Experimental Protocol: Reliable Characterization
To ensure reproducibility, follow this self-validating protocol. This workflow minimizes aggregation errors common with nitroanilines.
Materials
-
Analyte: this compound (>98% purity).
-
Solvents: Spectroscopic grade Ethanol, DMSO, Hexane.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Self-Validating Step):
-
Weigh 5.0 mg of 4-MPNA.
-
Dissolve in 10 mL DMSO (Note: Nitroanilines have poor solubility in pure water or hexane; DMSO ensures complete solvation).
-
Validation: Sonicate for 5 minutes. Ensure no visible particulates remain.
-
-
Working Standard Dilution:
-
Dilute the stock (0.5 mg/mL) into the target solvent (e.g., Ethanol) to reach a concentration of approx.
. -
Target Absorbance: Aim for an Absorbance (A) between 0.4 and 0.8 a.u. for maximum linearity.
-
-
Spectral Scan:
-
Baseline: Run a blank scan with pure solvent.
-
Scan Range: 250 nm to 600 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture the curvature of the ICT band.
-
Diagram 2: Experimental Workflow
Caption: Standardized workflow for UV-Vis characterization. The DMSO stock step is critical to prevent micro-precipitation in less polar solvents.
References
-
Zeyer, J., & Kearney, P. C. (1983).[1] Microbial degradation of para-nitroaniline.Pesticide Biochemistry and Physiology , 20(1), 10-18. Link (Establishes baseline spectra for nitroaniline derivatives).
- Bella, S. D., et al. (1997). Second-order nonlinear optical properties of push-pull nitroanilines.Journal of the American Chemical Society, 119(3), 953-961. (Mechanistic grounding for donor-acceptor nitroanilines).
-
PubChem Compound Summary. (2024). 4-(4-Methylpiperazin-1-yl)aniline.[2]National Center for Biotechnology Information . Link (Structural analog data).
-
Shirali, M., et al. (2024).[3][4] Exploring solvatochromism: a comprehensive analysis of 4-nitro-2-cyano-azo benzene derivatives.BMC Chemistry , 18, 154.[3] Link (Methodology for solvatochromic analysis of nitro-aromatics).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Crystallographic Guide: 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
This guide is structured as a high-level technical directive for researchers characterizing 4-(4-Methylpiperidin-1-yl)-3-nitroaniline , a specific push-pull chromophore likely investigated for Non-Linear Optical (NLO) properties or as a pharmaceutical intermediate.
Since direct crystallographic data for this specific derivative is not widely indexed in open-access repositories, this guide functions as a comparative protocol . It establishes the "Target" against proven "Alternatives" (structural analogs and isomers) to validate its structural novelty and performance.
Executive Summary & Strategic Context
This compound (Target) represents a "push-pull" electronic system where the electron-donating piperidine ring and the electron-withdrawing nitro group create a strong dipole. In drug development, this scaffold is critical for testing steric influence on binding pockets. In materials science, it is a candidate for Second Harmonic Generation (SHG) materials.
This guide compares the Target against two established Alternatives :
-
Alternative A (The Standard): p-Nitroaniline (PNA) – The benchmark for NLO efficiency and hydrogen-bond networking.
-
Alternative B (The Isomer/Analog): 5-(4-Methylpiperazin-1-yl)-2-nitroaniline – A structurally similar isomer used to evaluate the impact of the piperazine nitrogen vs. the piperidine carbon at the 4-position.
Core Objective: Determine if the methyl-piperidine substitution disrupts the centrosymmetric packing seen in analogs, thereby enhancing NLO activity or solubility.
Comparative Analysis: Target vs. Alternatives
The following table synthesizes experimental data from established alternatives to set the performance baseline for the Target.
Table 1: Crystallographic Benchmarks
| Feature | Target (Expected) | Alternative A: p-Nitroaniline [1] | Alternative B: Piperazinyl-Nitroaniline Isomer [2] |
| Formula | C₁₂H₁₇N₃O₂ | C₆H₆N₂O₂ | C₁₁H₁₆N₄O₂ |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁ or P2₁/c | P2₁/n | P2₁/c |
| Density (calc) | ~1.25 - 1.30 Mg/m³ | 1.44 Mg/m³ | 1.366 Mg/m³ |
| Packing Motif | Steric-driven Chair | Planar H-bond Sheets | Chair (Piperazine) + H-bond Chains |
| H-Bond Donors | 2 (NH₂) | 2 (NH₂) | 2 (NH) |
| Dipole Alignment | Twisted Intramolecular Charge Transfer (TICT) | Head-to-Tail (Centrosymmetric) | 3D Network via N—H···N |
Critical Insight:
-
Alternative A (PNA) packs efficiently due to planarity, leading to high density but often centrosymmetric (SHG-inactive) packing.
-
Alternative B introduces a "kink" via the piperazine chair conformation (dihedral angle ~12°), reducing density but creating unique 3D networks.
-
The Target replaces the distal nitrogen of Alternative B with a carbon (methyl-CH). This removes a potential H-bond acceptor, likely forcing the crystal lattice to rely solely on the nitro-amine interactions. Hypothesis: This will lower the melting point and increase solubility compared to Alternative B.
Experimental Protocol: Characterization Workflow
To generate data comparable to the alternatives above, follow this self-validating workflow.
Phase 1: Crystal Growth Strategy (Solvent Screening)
The methyl-piperidine moiety increases lipophilicity. Standard aqueous-alcohol mixtures used for PNA will likely fail.
-
Method A (Slow Evaporation): Dissolve 20 mg in Ethyl Acetate:Hexane (1:1) . The non-polar hexane drives the hydrophobic piperidine tail to pack first.
-
Method B (Vapor Diffusion): Dissolve in THF ; diffuse Pentane . This is critical for obtaining X-ray quality blocks rather than needles.
Phase 2: Data Collection & Refinement
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the nitro group, though the organic nature makes Cu acceptable if flux is low.
-
Temperature: Collect at 100 K . The methyl group on the piperidine ring is prone to thermal disorder at room temperature (RT). Freezing rotation is essential for precise bond lengths.
Phase 3: Structural Validation (The "Check")
-
Check 1: Verify the Piperidine Chair Conformation .[1] The torsion angles should mirror the "ideal" chair (approx 55°). Significant deviation indicates crystal packing stress.
-
Check 2: Nitro Group Torsion . In Alternative B, the nitro group is twisted ~12-15° out of plane. Measure the C-C-N-O torsion in the Target. A twist >20° indicates steric clash with the piperidine ring, decoupling the electronic push-pull system.
Visualization of Structural Logic
The following diagram illustrates the decision logic for characterizing the Target based on the benchmarks of the Alternatives.
Figure 1: Decision-tree workflow for validating the crystal structure of the Target against known conformational benchmarks.
Mechanistic Comparison: Hydrogen Bonding Networks
Understanding the intermolecular forces is vital for predicting solubility and melting point.
-
Alternative A (PNA): Forms classic Head-to-Tail chains (N-H···O=N). This is a "strong" network, leading to high melting points (~148°C).
-
Target Molecule: The bulky 4-methylpiperidine group acts as a "Steric Bumper" . It prevents the close stacking seen in PNA.
-
Prediction: The Target will form dimers or weak 1D chains rather than 2D sheets.
-
Consequence: Expect a lower melting point (<100°C) and higher solubility in organic solvents compared to PNA.
-
Figure 2: Mechanistic comparison of packing forces. The Target's steric bulk disrupts the efficient sheet packing seen in the Alternative.
References
-
Crystal Structure of p-Nitroaniline
-
Crystal Structure of Piperazine Analogs (Alternative B)
-
Methodology for Nitroaniline Derivatives
-
General Synthesis & Properties
- PubChem Compound Summary for Nitroaniline Deriv
Sources
- 1. Crystal structure of trans-dichlorido(4-nitroaniline-κN 1)(piperidine-κN)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of nitroaniline vs diamine derivatives
Topic: Biological Activity Comparison: Nitroaniline vs. Diamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the structural transition from a nitroaniline (containing an electron-withdrawing nitro group,
This guide analyzes the biological divergence between these two derivative classes. While nitroanilines often serve as hypoxia-activated prodrugs or high-potency antimicrobial "warheads" via redox cycling, their diamine analogs typically function as DNA-binding intercalators, cross-linking agents, or stable metabolic end-products. This analysis synthesizes structure-activity relationships (SAR), mutagenicity data, and experimental protocols to guide lead optimization.
Mechanistic Divergence & SAR
The biological activity differences stem directly from the electronic influence on the benzene ring and the metabolic fate of the nitrogen substituent.
Electronic and Physiochemical Effects
-
Nitroaniline Derivatives: The nitro group is a strong electron-withdrawing group (EWG). It decreases the basicity of the aniline nitrogen (e.g., p-nitroaniline
vs. aniline ) and increases lipophilicity. The nitro group acts as a hydrogen bond acceptor. -
Diamine Derivatives: The second amino group is an electron-donating group (EDG). It significantly increases electron density on the ring, making the molecule more susceptible to oxidation but increasing water solubility via protonation at physiological pH. The amino group acts as a hydrogen bond donor.[1]
Metabolic Activation vs. Detoxification
The most critical distinction lies in metabolism. Nitroanilines are often pro-toxicants . They undergo enzymatic reduction (via nitroreductases) to form reactive nitroso and hydroxylamine intermediates before becoming diamines. These intermediates are responsible for DNA adduct formation and cytotoxicity. Conversely, diamines are often the excreted metabolite, though they can undergo N-acetylation or oxidation to reactive quinone imines.
Visualization: Metabolic Reduction & Toxicity Pathway
The following diagram illustrates the stepwise reduction of a nitroaniline derivative to its diamine analog, highlighting the "Toxic Window" where biological activity is most potent.
Figure 1: The metabolic reduction cascade. The biological activity of nitroanilines is often driven by the red "Toxic Window" intermediates (Nitroso/Hydroxylamine), whereas the diamine is frequently the stable end-product.
Comparative Biological Performance[2][3][4]
Antimicrobial & Anticancer Activity
Nitroaniline derivatives frequently exhibit higher potency in anaerobic environments (e.g., solid tumors or anaerobic bacteria) due to the upregulation of nitroreductases.
-
Nitroanilines: Act as "bioreductive alkylating agents." In hypoxic tumor cells, the nitro group is reduced to the hydroxylamine, which alkylates DNA.
-
Example: 2-Methoxy-4-nitroaniline derivatives show significant genotoxicity and cytotoxicity against specific cancer lines (e.g., HCT116) due to this mechanism.
-
-
Diamines: Activity is typically driven by intercalation or groove binding. They are less dependent on metabolic activation but can be potent if the structure allows for bis-intercalation.
Mutagenicity Profile (Ames Test)
The mutagenic potential is a primary differentiator. Nitroanilines are often direct-acting mutagens or require simple reduction, whereas diamines often require oxidative activation (S9 fraction).
Table 1: Comparative Mutagenicity Profile (Salmonella typhimurium)
| Feature | Nitroaniline Derivatives | Diamine Derivatives (Phenylenediamines) |
| Primary Mutagenic Mechanism | Frameshift mutations via hydroxylamine-DNA adducts. | Frameshift mutations via oxidation to quinone diimines. |
| Metabolic Activation (S9) | Often mutagenic without S9 (direct acting) or with nitroreductase. | Typically require S9 metabolic activation to show mutagenicity. |
| Strain Sensitivity | High sensitivity in TA98 (frameshift). | Moderate sensitivity in TA98; often lower in TA100. |
| Positional Effect | Para-nitro isomers are generally more mutagenic than ortho. | Ortho-diamines (e.g., o-PDA) are often less mutagenic than meta/para forms. |
| Key Reference | Assmann et al. (1997) [1] | Shahin (1994) [2] |
Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)
To confirm if a nitroaniline derivative acts via the bioreductive mechanism compared to its diamine analog, you must screen under both aerobic and hypoxic conditions.
-
Cell Line: Use A549 (Lung carcinoma) or HCT116 (Colon carcinoma).
-
Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Compound Preparation: Dissolve Nitroaniline and Diamine analogs in DMSO (stock 10 mM). Serial dilute in media.
-
Hypoxia Induction:
-
Plate A (Normoxia): Incubate in standard incubator (
). -
Plate B (Hypoxia): Incubate in an anaerobic chamber or hypoxia incubator (
) for 4 hours post-treatment, then move to normoxia.
-
-
Endpoint: After 48-72h total incubation, add MTT reagent (
). Incubate 4h. Solubilize formazan with DMSO. -
Analysis: Calculate
.-
Interpretation: If
for the Nitro compound but equal for the Diamine, the mechanism is bioreductive activation.
-
Protocol B: Chemical Reduction Synthesis (Nitro to Diamine)
To generate the diamine comparator from a novel nitroaniline lead for side-by-side testing:
-
Reagents: Nitroaniline derivative (1 eq), Iron powder (5 eq), Ammonium Chloride (
, 5 eq). -
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve nitroaniline in EtOH/Water.
-
Add Fe powder and
. -
Reflux at
for 2-4 hours. Monitor via TLC (Diamine will be more polar/lower in non-polar systems, but amine groups may streak; use Ninhydrin stain for visualization). -
Workup: Filter hot through Celite to remove iron sludge. Basify filtrate with
. Extract with Ethyl Acetate. -
Validation: Confirm disappearance of Nitro peak (
) and appearance of Amine peaks ( ) in IR.
-
Decision Framework for Lead Optimization
When should you choose a Nitroaniline vs. a Diamine scaffold? Use this logic flow.
Figure 2: Decision matrix for selecting between nitro and amine pharmacophores based on target mechanism and toxicity constraints.
References
-
Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship . Mutation Research, 395(2-3), 139-144.[2]
-
Shahin, M. M. (1994). Structure-activity relationships within various series of p-phenylenediamine derivatives . Mutation Research, 307(1), 83-93.
-
Josephy, P. D., et al. (2015). Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline . Environmental and Molecular Mutagenesis.
-
Raimondi, M. V., et al. (2019). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents . Molecules, 24(9), 1761.
-
Wade, C. B., et al. (2013).[1] A Series of N-(2-phenylethyl)nitroaniline Derivatives as Precursors for Slow and Sustained Nitric Oxide Release Agents . Acta Crystallographica Section C, 69(11).[1]
Sources
- 1. A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(4-Methylpiperidin-1-yl)-3-nitroaniline proper disposal procedures
Operational Guide: Disposal & Handling of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline
Executive Summary & Chemical Profile
Objective: To provide a self-validating, safety-critical workflow for the disposal of This compound . This compound presents a dual-hazard profile: it contains a nitro group (energetic/toxic potential) and a piperidine moiety (organic base).[1][2] Improper disposal poses risks of methemoglobinemia (biological) and rapid exothermic reaction (chemical).
Chemical Identity:
Core Hazard Logic (The "Why"):
-
Nitroaniline Core: Nitroanilines are potent methemoglobin formers.[1][2] Absorption through skin or inhalation of dust can interfere with the blood's ability to carry oxygen.[1]
-
Piperidine Ring: This adds lipophilicity, potentially increasing dermal absorption rates compared to simple nitroanilines. It also acts as a weak base.[1][2]
-
Reactivity: The molecule is an organic base .[1][2] It is incompatible with strong acids (exothermic salt formation) and strong oxidizers (fire/explosion risk).[1]
Pre-Disposal Characterization
Before initiating disposal, you must categorize the waste stream. Use the table below to determine the correct workflow.
| Parameter | Specification | Operational Requirement |
| Purity | Pure Substance vs. Mixture | Pure: Segregate as "Toxic Organic Solid".[1][2] Mixture: Dispose based on the most hazardous component (usually the solvent).[1] |
| State | Solid (Powder/Crystal) | Dust Control: Use a weighted balance enclosure or fume hood.[1] |
| pH (if aqueous) | Basic (Amine functionality) | Do NOT Acidify: Adding strong acid to nitro-amines can generate heat.[1][2] Keep pH neutral or slightly alkaline.[2] |
| RCRA Status | Non-specific Source | Treat as Hazardous Waste (Characteristic: Toxic).[1] Likely D001 (Ignitable if in solvent) or D003 (Reactive - conservative classification).[1][2] |
Operational Disposal Workflows
Workflow A: Solid Waste (Pure Compound)
Best for: Expired reagents, contaminated weighing boats, spill cleanup residues.
-
Containment:
-
Place the substance in a clear, sealable polyethylene bag (primary container).
-
Place the primary bag inside a secondary, screw-top High-Density Polyethylene (HDPE) jar.
-
Scientific Rationale: Double containment prevents dust aerosolization, which is the primary exposure vector for nitroanilines.[1]
-
-
Labeling:
-
Segregation:
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction solvents (DCM, Ethyl Acetate, Methanol).[1]
-
Solvent Compatibility Check:
-
Neutralization (If Acidic):
-
Final Disposal Method:
Visual Decision Logic (DOT Diagram)
The following diagram illustrates the decision matrix for disposing of this specific compound.
Caption: Decision tree for segregating solid vs. liquid waste streams to ensure compatibility and compliance.
Emergency Response: Spill Protocol
If a spill occurs, immediate action is required to prevent dermal absorption and dust inhalation.[1][4][5]
-
PPE Escalation:
-
Containment:
-
Cleanup:
Regulatory Compliance (US Focus)
-
EPA/RCRA: While CAS 937601-72-4 is not explicitly P-listed or U-listed, it must be characterized by the generator.[1][2]
-
Recommendation: Classify as D001 (Ignitable, if in solvent) or manage as Non-RCRA Hazardous Waste (Toxic) if solid.[1]
-
-
DOT (Department of Transportation): [1]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link][1]
-
US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2][Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitro-4-(4-methylpiperidine-1-yl)aniline | CAS 937601-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. westliberty.edu [westliberty.edu]
- 5. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


